molecular formula C6H5ClFNO B15056629 (6-Chloro-4-fluoropyridin-2-yl)methanol

(6-Chloro-4-fluoropyridin-2-yl)methanol

Cat. No.: B15056629
M. Wt: 161.56 g/mol
InChI Key: JCFNLFQIVPEOIR-UHFFFAOYSA-N
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Description

(6-Chloro-4-fluoropyridin-2-yl)methanol, with the CAS number 1807206-88-7 , is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . Its structure features a pyridine ring substituted with a chlorogroup at the 6-position, a fluorogroup at the 4-position, and a methanol group at the 2-position . The compound is identified by the SMILES code OCC1=CC(F)=CC(Cl)=N1 and the InChIKey JCFNLFQIVPEOIR-UHFFFAOYSA-N . This chemical is offered for research and development purposes. As a halogenated pyridinemethanol derivative, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research . Patents indicate that structurally similar compounds have been investigated for potential biological activity . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(6-chloro-4-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2

InChI Key

JCFNLFQIVPEOIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)Cl)F

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of (6-Chloro-4-fluoropyridin-2-yl)methanol in Medicinal Chemistry: Structural Properties, Synthetic Workflows, and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogenated heterocycles has fundamentally transformed modern drug discovery, offering precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. Among these privileged scaffolds, (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) emerges as a highly versatile, tri-functional building block[2]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and field-proven synthetic workflows. By treating each synthetic step as a self-validating system, we establish robust protocols for divergent functionalization.

Physicochemical Profiling & Molecular Structure

Before deploying any building block in a synthetic library, a rigorous understanding of its physicochemical baseline is required. The presence of both fluorine and chlorine on the pyridine ring significantly alters the electronic distribution, lowering the pKa of the pyridine nitrogen and modulating the molecule's overall lipophilicity[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Design
CAS Number 1807206-88-7Unique identifier for procurement and inventory[2].
Molecular Formula C6H5ClFNOIndicates a highly dense functionalization pattern[4].
Molecular Weight 161.56 g/mol Low MW ensures minimal penalty to ligand efficiency during elaboration[4].
SMILES String OCc1cc(F)cc(Cl)n1Useful for in silico docking and cheminformatics tracking[4].
H-Bond Donors 1 (Hydroxyl)Provides a localized hydration shell; modifiable via etherification.
H-Bond Acceptors 3 (N, O, F)Enhances target binding affinity through diverse interaction vectors.

Mechanistic Rationale: The "Tri-Functional" Advantage

The true value of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in the orthogonal reactivity of its three functional handles. As application scientists, we select this specific substitution pattern for the following mechanistic reasons:

  • C-4 Fluorine (Metabolic Shield & SNAr Handle): Fluorine's high electronegativity and strong C-F bond (approx. 472 kJ/mol) provide exceptional metabolic stability, effectively blocking cytochrome P450-mediated oxidation at the C-4 position[3]. Furthermore, because the C-4 position is para to the electron-withdrawing pyridine nitrogen, the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[5].

  • C-6 Chlorine (Cross-Coupling Anchor): Halopyridines are foundational to transition-metal catalysis[6]. The C-6 chlorine is strategically positioned ortho to the pyridine nitrogen. This proximity facilitates the oxidative addition of palladium or nickel catalysts, making it an ideal site for Suzuki-Miyaura, Buchwald-Hartwig, or reductive coupling reactions[7],[8].

  • C-2 Hydroxymethyl (Versatile Linker): The primary alcohol serves as a synthetic pivot point. It can act as a hydrogen-bond donor in its native state, or be chemoselectively oxidized to an aldehyde for reductive aminations, effectively extending the scaffold into complex aliphatic networks.

Reactivity Molecule (6-Chloro-4-fluoropyridin-2-yl)methanol C-4 Fluorine C-6 Chlorine C-2 Hydroxymethyl F_effect Highly Electrophilic SNAr Susceptible Molecule->F_effect C-4 site Cl_effect Oxidative Addition Pd-Catalyzed Coupling Molecule->Cl_effect C-6 site OH_effect H-Bonding / Modifiable Oxidation/Esterification Molecule->OH_effect C-2 site

Caption: Electronic reactivity map highlighting site-specific functionalization potential.

Divergent Synthetic Workflows & Self-Validating Protocols

To maximize the utility of this building block, we have developed three orthogonal protocols. Each protocol is designed as a self-validating system , meaning the success of the reaction can be unambiguously confirmed through specific, rapid analytical readouts before proceeding to the next step.

Protocol 1: Chemoselective Oxidation to the Aldehyde

Objective: Convert the C-2 hydroxymethyl group to a carboxaldehyde without over-oxidation to the carboxylic acid. Causality: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation. The mild conditions preserve the integrity of the halogenated ring.

Step-by-Step Methodology:

  • Dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate.

  • Self-Validating Analytical Check: Obtain a crude 1 H NMR. The reaction is deemed successful and complete when the benzylic CH 2​ protons (~4.7 ppm) completely disappear, replaced by a sharp, diagnostic aldehyde singlet at ~10.0 ppm.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: Selectively arylate the C-6 position while leaving the C-4 fluorine intact. Causality: The C-Cl bond is weaker and more susceptible to Pd-catalyzed oxidative addition than the C-F bond[8]. Pd(dppf)Cl 2​ is utilized because its large bite angle facilitates reductive elimination, preventing competitive dehalogenation.

Step-by-Step Methodology:

  • Charge a microwave vial with the pyridine core (1.0 equiv), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Add Pd(dppf)Cl 2​ (0.05 equiv) in a glovebox or under a strict nitrogen stream.

  • Suspend the mixture in degassed 1,4-Dioxane/H 2​ O (4:1 v/v, 0.1 M).

  • Seal the vial and heat to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase chromatography.

  • Self-Validating Analytical Check: Utilize LC-MS and 19 F NMR. Successful chemoselective coupling is confirmed by the expected mass shift (loss of 35 Da for Cl, addition of the aryl mass) and the retention of the 19 F NMR signal (~ -105 ppm), proving the C-4 fluorine was untouched.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: Displace the C-4 fluorine with a secondary amine (e.g., morpholine) to create an aminopyridine derivative. Causality: The extreme electronegativity of fluorine makes it an excellent leaving group in SNAr reactions when positioned para to the pyridine nitrogen.

Step-by-Step Methodology:

  • Dissolve the pyridine core (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Add the secondary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

  • Self-Validating Analytical Check: Obtain a 19 F NMR of the crude mixture. The complete disappearance of the fluorine signal confirms 100% conversion.

Workflow Core (6-Chloro-4-fluoropyridin-2-yl)methanol CAS: 1807206-88-7 Aldehyde C-2 Oxidation (Aldehyde/Acid) Core->Aldehyde DMP, DCM 0 °C to RT SNAr C-4 SNAr (Amine/Ether) Core->SNAr Nucleophile, DIPEA DMF, 80 °C Coupling C-6 Cross-Coupling (Aryl/Alkyl) Core->Coupling Pd(dppf)Cl2, R-B(OH)2 Dioxane/H2O, 90 °C

Caption: Divergent functionalization pathways of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Conclusion

(6-Chloro-4-fluoropyridin-2-yl)methanol is far more than a simple reagent; it is a highly engineered scaffold designed for modern medicinal chemistry. By understanding the electronic interplay between the C-4 fluorine and the C-6 chlorine, researchers can execute highly regioselective and chemoselective transformations[8],[1]. The implementation of self-validating analytical checks—specifically leveraging 19 F NMR and LC-MS—ensures that these workflows remain robust, reproducible, and scalable across drug discovery programs.

Sources

Synthesis Pathways for (6-Chloro-4-fluoropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Significance

(6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) is a highly versatile, tri-functionalized pyridine building block extensively utilized in modern drug discovery and agrochemical development[1]. The strategic incorporation of both a fluorine atom at the C4 position and a chlorine atom at the C6 position imparts unique electronic properties to the pyridine core. This specific halogenation pattern significantly enhances the metabolic stability, lipophilicity, and target binding affinity of downstream drug candidates[2].

Furthermore, the orthogonal reactivity of the C-Cl and C-F bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations)[3]. The hydroxymethyl group at C2 serves as a critical handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. This whitepaper details the causal logic, mechanistic pathways, and step-by-step experimental protocols for synthesizing this critical intermediate.

Retrosynthetic Strategy & Pathway Overview

The synthesis of multi-halogenated pyridines requires strict control over regioselectivity and chemoselectivity. We present two primary pathways for the synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol:

  • Pathway A (Classical/Scalable): Utilizes 2,6-dichloro-4-fluoropyridine as a symmetrical starting material. Desymmetrization is achieved via mono-cyanation, followed by hydrolysis to 6-chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) [4], and subsequent chemoselective reduction[5].

  • Pathway B (Direct Functionalization): Employs a modified Minisci-type radical hydroxymethylation on 2-chloro-4-fluoropyridine, directly installing the hydroxymethyl group at the available C6 position[6].

SynthesisPathways SM1 2,6-Dichloro-4-fluoropyridine (Starting Material) Int1 6-Chloro-4-fluoropicolinonitrile (Intermediate 1) SM1->Int1 Zn(CN)2, Pd(PPh3)4 Mono-cyanation Int2 6-Chloro-4-fluoropicolinic acid CAS: 1060809-28-0 Int1->Int2 NaOH, H2O/EtOH Hydrolysis Target (6-Chloro-4-fluoropyridin-2-yl)methanol CAS: 1807206-88-7 Int2->Target NaBH4, I2 or BH3-THF Reduction SM2 2-Chloro-4-fluoropyridine (Alternative SM) SM2->Target CH3OH, (NH4)2S2O8 Minisci Hydroxymethylation

Retrosynthetic pathways for (6-Chloro-4-fluoropyridin-2-yl)methanol.

In-Depth Pathway Analysis

Pathway A: De Novo Synthesis via 2,6-Dichloro-4-fluoropyridine

This pathway is the industry standard for scale-up due to the predictability of its intermediates and the avoidance of high-energy radical chemistry.

  • Step 1: Desymmetrization via Mono-cyanation: 2,6-dichloro-4-fluoropyridine is subjected to a palladium-catalyzed cyanation using Zn(CN)₂. Causality: The key to preventing bis-cyanation lies in the electronic deactivation of the pyridine ring. The introduction of the first strongly electron-withdrawing nitrile group drastically reduces the oxidative addition rate of the remaining C-Cl bond to the Pd(0) catalyst, allowing for the high-yield isolation of 6-chloro-4-fluoropicolinonitrile.

  • Step 2: Nitrile Hydrolysis: The nitrile is hydrolyzed under basic conditions to yield 6-chloro-4-fluoropicolinic acid[4]. Causality: The C-F bond at the 4-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ). Therefore, temperature and hydroxide concentration must be strictly controlled to prevent the unwanted substitution of the fluorine atom by an OH− group.

  • Step 3: Chemoselective Reduction: The reduction of the carboxylic acid to the target alcohol[1] requires a mild, electrophilic reducing agent. Causality: Strong nucleophilic hydrides like LiAlH4​ are strictly avoided, as they readily cause hydrodehalogenation of the sensitive C-F and C-Cl bonds. Instead, Borane ( BH3​ ), generated in situ from NaBH4​ and I2​ , is employed. Borane selectively coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer without attacking the halogenated positions.

Mechanism Acid 6-Chloro-4-fluoropicolinic acid Complex Acyloxyborane Intermediate Acid->Complex Reacts with BH3 Borane In situ Borane (BH3) from NaBH4 + I2 Borane->Complex Ester Borate Ester Complex->Ester Hydride Transfer (Reduction) Product (6-Chloro-4-fluoropyridin-2-yl)methanol Ester->Product Aqueous Workup (Hydrolysis)

Chemoselective reduction mechanism of 6-chloro-4-fluoropicolinic acid.

Pathway B: Direct C-H Functionalization via Minisci Reaction

An alternative, more direct route involves the Minisci hydroxymethylation of 2-chloro-4-fluoropyridine[6].

  • Mechanism & Causality: The reaction utilizes methanol as the carbon source, ammonium persulfate ( (NH4​)2​S2​O8​ ) as the radical initiator/oxidant, and a catalytic amount of acid. The generation of the nucleophilic hydroxymethyl radical ( •CH2​OH ) is followed by its addition to the protonated pyridine ring.

  • Regioselectivity: The nucleophilic radical selectively attacks the most electron-deficient position. In 2-chloro-4-fluoropyridine, the C6 position (adjacent to the protonated nitrogen) is highly activated and sterically accessible, leading to the selective formation of the target compound. Modern modifications using catalytic persulfate mitigate the historical issue of bis-hydroxymethylation[6].

Experimental Methodologies (Self-Validating Protocols)

Protocol: Chemoselective Reduction of 6-Chloro-4-fluoropicolinic acid

This protocol details the transformation of the acid intermediate to the final alcohol utilizing in situ generated Borane, ensuring the preservation of the C-F and C-Cl bonds.

  • System Setup : Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert Argon atmosphere line.

  • Reagent Loading : Dissolve 6-chloro-4-fluoropicolinic acid (10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL, 0.2 M). Add Sodium Borohydride ( NaBH4​ , 25.0 mmol, 2.5 equiv) in one portion.

    • Validation Check: Mild effervescence indicates the reaction of NaBH4​ with the carboxylic acid proton, forming the sodium carboxylate salt and releasing H2​ gas.

  • In Situ Borane Generation : Cool the reaction mixture to 0 °C using an ice bath. Dissolve Iodine ( I2​ , 12.5 mmol, 1.25 equiv) in anhydrous THF (20 mL) and add the solution dropwise over 30 minutes.

    • Causality: I2​ reacts with NaBH4​ to generate BH3​ , NaI , and H2​ gas. Slow addition is critical to control the exothermic gas evolution and prevent thermal degradation of the fluorinated ring.

  • Reaction Execution : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (65 °C) for 4-6 hours.

    • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The highly polar acid starting material ( Rf​ ~0.1) should completely convert to the less polar alcohol product ( Rf​ ~0.4).

  • Quenching & Workup : Cool the vessel to 0 °C. Carefully quench the reaction by adding Methanol dropwise until gas evolution ceases. This step breaks down the intermediate borate esters. Concentrate the mixture under reduced pressure, then partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3​ (50 mL).

  • Isolation : Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography to yield (6-Chloro-4-fluoropyridin-2-yl)methanol as a crystalline solid[5].

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of Key Entities

CompoundCAS NumberMolecular WeightRole in Synthesis
(6-Chloro-4-fluoropyridin-2-yl)methanol 1807206-88-7161.56 g/mol Target Molecule
6-Chloro-4-fluoropicolinic acid 1060809-28-0175.54 g/mol Pathway A Precursor
2,6-Dichloro-4-fluoropyridine N/A165.98 g/mol Pathway A Starting Material
2-Chloro-4-fluoropyridine 34941-90-7131.53 g/mol Pathway B Starting Material

Table 2: Comparative Analysis of Synthesis Pathways

MetricPathway A (De Novo / Cyanation)Pathway B (Minisci Functionalization)
Primary Reagents Zn(CN)2​ , Pd(PPh3​)4​ , NaBH4​ , I2​ Methanol, (NH4​)2​S2​O8​ , H+ catalyst
Regioselectivity Absolute (Determined by starting symmetry)High (C6 favored over C3/C5)
Chemoselectivity Requires mild reduction to protect C-F/C-ClRequires strict stoichiometry to prevent bis-addition
Scalability Excellent (Standard process chemistry)Moderate (Radical processes can be exothermic)
Overall Yield (Est.) 45 - 55% (over 3 steps)20 - 35% (single step)

References

  • (6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem - Benchchem - 1

  • 1807206-88-7|(6-Chloro-4-fluoropyridin-2-yl)methanol - BLDpharm - BLDpharm -5

  • 1060809-28-0|6-Chloro-4-fluoropicolinic acid|BLD Pharm - BLDpharm - 4

  • An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure - Tandfonline - 6

  • 4-Fluoro-2-formylpyridine | 1060809-18-8 - Benchchem - Benchchem -2

  • 5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 | Benchchem - Benchchem - 3

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(6-Chloro-4-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic building block, it offers multiple reaction sites for the synthesis of more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (6-chloro-4-fluoropyridin-2-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive analysis. This document is intended to serve as a foundational resource for scientists to aid in the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and Overview

(6-Chloro-4-fluoropyridin-2-yl)methanol possesses a pyridine core substituted with a chloro group at the 6-position, a fluoro group at the 4-position, and a hydroxymethyl group at the 2-position. This combination of an electron-withdrawing halogen (chlorine), a highly electronegative halogen (fluorine), and a versatile functional group (primary alcohol) makes it a valuable synthon. The precise characterization of this molecule is essential, and spectroscopic methods provide the necessary tools for unambiguous structure elucidation.

Caption: Molecular structure of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Chloro-4-fluoropyridin-2-yl)methanol, both ¹H and ¹³C NMR will provide definitive structural information. The predictions below are based on established substituent effects on the pyridine ring.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the methylene (-CH₂) protons, and one for the hydroxyl (-OH) proton.

  • Aromatic Protons (H-3, H-5): The electron-withdrawing nature of the nitrogen atom and the halogen substituents will shift these protons downfield. The proton at the 3-position (H-3) is expected to appear as a doublet of doublets due to coupling with the 4-F and the 5-H. The proton at the 5-position (H-5) will also likely be a doublet of doublets, coupling to the 4-F and the 3-H.

  • Methylene Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group, and are expected to appear as a singlet, or a triplet if coupling to the hydroxyl proton is observed.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.3 - 7.5Doublet of Doublets (dd)⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-5~7.0 - 7.2Doublet of Doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
-CH₂-~4.7 - 4.9Singlet (s)-
-OH~2.5 - 4.0 (variable)Broad Singlet (br s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methylene group. The chemical shifts are significantly influenced by the electronegativity of the substituents and the nitrogen atom. The fluorine atom will cause characteristic splitting of the carbon signals due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2~160 - 163²J(C-F) ≈ 15-20 Hz
C-3~110 - 113³J(C-F) ≈ 4-6 Hz
C-4~165 - 168 (d)¹J(C-F) ≈ 240-260 Hz
C-5~108 - 111²J(C-F) ≈ 20-25 Hz
C-6~150 - 153⁴J(C-F) ≈ 3-5 Hz
-CH₂OH~62 - 65-

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] The IR spectrum of (6-Chloro-4-fluoropyridin-2-yl)methanol is expected to show characteristic absorption bands for the alcohol, the aromatic ring, and the carbon-halogen bonds.

  • O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with broadening resulting from hydrogen bonding.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the -CH₂- group should appear just below 3000 cm⁻¹.[2]

  • Pyridine Ring Stretches: Characteristic C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[2]

  • C-O Stretch: The C-O stretching of the primary alcohol will likely be observed around 1050 cm⁻¹.[4]

  • C-F and C-Cl Stretches: Strong absorptions corresponding to C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted Characteristic IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H Stretch3600 - 3200 (broad)Alcohol hydroxyl group
Aromatic C-H Stretch3100 - 3000Pyridine ring C-H bonds
Aliphatic C-H Stretch3000 - 2850Methylene (-CH₂-) group
Pyridine Ring Stretches1600 - 1400C=C and C=N ring vibrations
C-F Stretch1300 - 1200Carbon-Fluorine bond vibration
C-O Stretch1100 - 1000Primary alcohol C-O bond
C-Cl Stretch800 - 600Carbon-Chlorine bond vibration

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion

The molecular formula of (6-Chloro-4-fluoropyridin-2-yl)methanol is C₆H₅ClFNO. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments.[5] The monoisotopic mass (for ³⁵Cl) is approximately 161.01 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z 161 and an M+2 peak at m/z 163 with about one-third the intensity.

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Plausible fragmentation pathways include the loss of the hydroxyl group, the entire hydroxymethyl group, or the chlorine atom.

fragmentation_pathway M [C₆H₅³⁵ClFNO]⁺˙ m/z = 161 F1 [C₆H₄ClFNO]⁺ m/z = 160 M->F1 - H F2 [C₅H₄FN]⁺˙ m/z = 126 M->F2 - CH₂OH F3 [C₆H₅FNO]⁺ m/z = 126 M->F3 - Cl M2 [C₆H₅³⁷ClFNO]⁺˙ m/z = 163 F4 [C₅H₃FN]⁺ m/z = 94 F2->F4 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (for ³⁵Cl)Proposed Fragment IonProposed Loss
161/163[C₆H₅ClFNO]⁺˙Molecular Ion (M⁺˙)
130/132[C₅H₂ClFN]⁺˙- CH₂OH
126[C₆H₅FNO]⁺- Cl
99/101[C₄H₂ClN]⁺˙- F, - COH

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are generalized procedures for acquiring spectroscopic data for a compound like (6-Chloro-4-fluoropyridin-2-yl)methanol.

experimental_workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Weigh ~5-10 mg of sample dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (IR, MS) prep->dissolve nmr ¹H & ¹³C NMR (400 MHz+ Spectrometer) dissolve->nmr ir FT-IR (ATR or KBr pellet) dissolve->ir ms Mass Spectrometry (EI or ESI) dissolve->ms process Fourier Transform, Phase/Baseline Correction, Peak Integration nmr->process ir->process ms->process interpret Spectral Interpretation & Structure Correlation process->interpret report Reporting & Archiving interpret->report

Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Filter the solution through a small cotton or glass wool plug directly into a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H, 16-32 scans are typically sufficient. For ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Tune the mass spectrometer using a known calibration standard. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of (6-Chloro-4-fluoropyridin-2-yl)methanol. The predicted NMR, IR, and MS data offer a comprehensive spectral signature that should prove invaluable for the unambiguous identification and characterization of this important chemical building block. While these predictions are grounded in robust chemical principles, it is imperative that they are ultimately verified against experimentally acquired data. The provided protocols offer a standardized approach to obtaining such data, ensuring high quality and reproducibility. This document serves as a critical resource for researchers, facilitating the confident application of (6-Chloro-4-fluoropyridin-2-yl)methanol in the advancement of chemical and pharmaceutical research.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Szafran, M., & Dega-Szafran, Z. (1973). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan, 92(2), 123-130. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Whitepaper: Mechanistic Safety and Handling Protocols for (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the handling of highly functionalized polyhalogenated pyridines not merely as a compliance exercise, but as a fundamental requirement for preserving both molecular integrity and operator safety. (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) is a critical building block utilized in the synthesis of advanced therapeutics[1]. While its unique steric and electronic properties make it synthetically invaluable, these same features dictate stringent handling paradigms. This technical guide synthesizes field-proven methodologies with mechanistic causality to establish a robust, self-validating system for laboratory use.

Physicochemical Profiling & Causality of Reactivity

Understanding intrinsic reactivity is the first step in hazard mitigation. Table 1 outlines the core quantitative parameters of the compound[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (6-Chloro-4-fluoropyridin-2-yl)methanol
CAS Number 1807206-88-7
Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
SMILES OCC1=CC(F)=CC(Cl)=N1
Storage Conditions Inert atmosphere, 2-8°C (Cold-chain recommended)
Mechanistic Causality

The chemical behavior of (6-Chloro-4-fluoropyridin-2-yl)methanol is governed by a "push-pull" electronic environment. The 4-fluoro and 6-chloro substituents exert strong inductive electron-withdrawing effects, significantly depleting the electron density of the pyridine ring[3]. This renders the core highly susceptible to nucleophilic attack. Conversely, the 2-hydroxymethyl group acts as a localized nucleophile capable of hydrogen bonding. If exposed to strong bases or elevated temperatures without proper solvent mediation, the molecule is prone to auto-condensation or accelerated degradation.

ReactivityPathway Molecule (6-Chloro-4-fluoropyridin-2-yl)methanol Fluoro 4-Fluoro Group (Inductive Withdrawal) Molecule->Fluoro Chloro 6-Chloro Group (Leaving Group) Molecule->Chloro Hydroxyl 2-Hydroxymethyl (Nucleophilic) Molecule->Hydroxyl Toxicity Biological Irritation (H315, H319, H335) Fluoro->Toxicity Lipophilicity Reactivity Synthetic Utility (Cross-Coupling) Fluoro->Reactivity Activates ring Chloro->Toxicity Electrophilic stress Chloro->Reactivity Pd-catalysis Hydroxyl->Toxicity Mucosal absorption Hydroxyl->Reactivity Functionalization

Functional group causality mapping of reactivity and biological hazard pathways.

Hazard Assessment & Toxicological Causality

Based on the Globally Harmonized System (GHS) data for this class of halogenated pyridines, the compound is flagged with several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Causality of Toxicity

The biological hazards are a direct consequence of the molecule's electrophilicity. Upon contact with mucosal membranes or the epidermis, the lipophilic nature of the halogenated ring facilitates rapid cellular penetration. Once intracellular, the electron-deficient pyridine core can undergo unintended cross-reactivity with biological nucleophiles (such as thiol groups in cellular proteins). This induces localized electrophilic stress and protein denaturation, triggering the inflammatory cascades clinically observed as severe irritation[3].

Validated Standard Operating Procedures (SOPs)

To mitigate these risks, experimental workflows must be designed as self-validating systems—where the failure of one safety measure (e.g., primary containment) is immediately caught by a secondary safeguard (e.g., advanced PPE).

Protocol 1: Safe Dispensing and Reaction Setup
  • Environmental Control: Always purge a glovebox or Schlenk line with high-purity Argon prior to handling. Causality: The inert atmosphere prevents the hydroxymethyl group from absorbing atmospheric moisture, which otherwise leads to clumping, inaccurate reaction stoichiometry, and potential hydrolysis.

  • Advanced PPE: Don double nitrile gloves, a flame-retardant lab coat, and tight-fitting safety goggles. Causality: Double gloving ensures that if the lipophilic compound breaches the outer layer, the inner layer provides a secondary barrier during immediate doffing.

  • Anti-Static Weighing: Transfer the solid using an anti-static weighing boat inside a ventilated balance enclosure. Causality: Fine powders of halogenated aromatics accumulate static charge easily, leading to sudden aerosolization and acute inhalation exposure (H335).

  • Solubilization: Dissolve the compound in anhydrous, degassed solvents (e.g., THF or DMF) before removing it from the controlled environment.

  • Quenching: Post-reaction, quench any unreacted starting material with a mild nucleophile (e.g., dilute sodium bicarbonate). Causality: This neutralizes the electrophilic halogenated ring, rendering the aqueous waste stream significantly less hazardous prior to disposal.

Protocol 2: Spill Response and Decontamination

In the event of a primary containment breach, rapid and chemically logical intervention is required.

SpillResponse Start Spill Detected Assess Assess Volume (Evacuate if >50g) Start->Assess PPE Don Advanced PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Neutralize Decontaminate (Alkaline wash) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Step-by-step spill response and chemical decontamination workflow.

  • Assessment & Evacuation: Immediately assess the spill volume. If the spill exceeds 50g outside of a fume hood, evacuate the immediate area to prevent acute respiratory irritation.

  • Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible materials like paper towels should be avoided, as the compound's reactivity profile under friction or localized heat is not fully characterized.

  • Chemical Neutralization: Apply a mild alkaline wash (e.g., 5% Na₂CO₃ solution) to the contained spill matrix. Causality: The alkaline environment facilitates the controlled hydrolysis of the reactive carbon-halogen bonds, effectively destroying the electrophilic hazard.

  • Disposal: Sweep the neutralized matrix into a designated, clearly labeled hazardous waste container for professional incineration.

Storage and Lifecycle Management

To maintain molecular integrity over its lifecycle, (6-Chloro-4-fluoropyridin-2-yl)methanol must be stored under an inert atmosphere at 2-8°C[2]. Cold-chain transportation is highly recommended to prevent thermal degradation[3]. Furthermore, storage containers must be opaque or made of amber glass. Causality: Prolonged exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, generating highly reactive radical species that compromise both the purity and safety of the bulk material.

References

Sources

The Strategic Utility of (6-Chloro-4-fluoropyridin-2-yl)methanol in Drug Discovery: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of highly functionalized heterocyclic building blocks is a fundamental strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The "phenyl-pyridyl switch"—replacing a phenyl ring with a pyridine—is a classical tactic used to improve aqueous solubility, tune pKa, and introduce novel hydrogen-bonding vectors[1].

(6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) represents a highly specialized, privileged scaffold[2][3]. By strategically positioning fluorine and chlorine atoms on the pyridine ring, this building block offers orthogonal reactivity for library synthesis while simultaneously addressing common metabolic liabilities encountered in drug development[1][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial supply chain dynamics, synthetic workflows, and proven applications in targeted therapeutics.

Physicochemical Profiling & Structural Rationale

The molecular architecture of (6-Chloro-4-fluoropyridin-2-yl)methanol is not arbitrary; it is designed to solve specific challenges in lead optimization.

Quantitative Data Summary
PropertyValue
Chemical Name (6-Chloro-4-fluoropyridin-2-yl)methanol
CAS Number 1807206-88-7[2]
Molecular Formula C6H5ClFNO[5]
Molecular Weight 161.56 g/mol [5]
SMILES OCc1cc(F)cc(Cl)n1[5]
Appearance White to pale yellow solid/liquid (temperature dependent)
Storage Requirements 2-8°C, inert atmosphere (Argon/N2)[3]
The Causality of Substitution
  • C4-Fluoro Substitution: Fluorine is highly electron-withdrawing. Its presence at the para-position relative to the pyridine nitrogen significantly lowers the basicity (pKa) of the ring, which can enhance membrane permeability[1]. Furthermore, the C4-fluoro group is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage functionalization with various amines or alkoxides.

  • C6-Chloro Substitution: The chlorine atom serves a dual purpose. Synthetically, it provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Pharmacologically, placing a halogen adjacent to the basic nitrogen sterically and electronically blocks the C6 position from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the resulting drug[1].

  • C2-Hydroxymethyl Group: This moiety acts as a versatile synthetic anchor. It can be oxidized to an aldehyde or carboxylic acid, or converted into a potent leaving group (such as a mesylate or halide) to facilitate etherification or alkylation.

Commercial Availability & Supply Chain Dynamics

Due to the specialized nature of di-halogenated pyridine methanols, sourcing requires careful attention to vendor specifications and cold-chain logistics.

  • Primary Suppliers: The compound is commercially available through specialized chemical vendors focusing on drug discovery building blocks, including BLD Pharm [3], BenchChem [2], and Bide Pharm [6].

  • Quality Control Standards: For integration into Good Laboratory Practice (GLP) environments, batches must be validated via High-Performance Liquid Chromatography (HPLC) for >97% purity, alongside 1 H and 19 F NMR spectroscopy to confirm the absence of regioisomeric impurities (e.g., the 4-chloro-6-fluoro isomer).

  • Handling & Storage Causality: Vendors such as BLD Pharm explicitly recommend cold-chain transportation[3]. While the compound is generally stable at room temperature for short durations, prolonged exposure to ambient heat and moisture can lead to slow intermolecular etherification or degradation of the highly electron-deficient fluoropyridine system. Storage at 2-8°C under an inert atmosphere prevents the oxidation of the primary alcohol and preserves the integrity of the carbon-halogen bonds.

Synthetic Utility & Experimental Workflows

The true value of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in its synthetic divergence. The molecule can be functionalized across three distinct vectors without cross-interference.

SyntheticPathways Core (6-Chloro-4-fluoropyridin-2-yl)methanol Oxidation Oxidation (DMP) Yields Picolinaldehyde Core->Oxidation Activation Hydroxyl Activation (SOCl2 / MsCl) Core->Activation SNAr SNAr at C4 (Amine/Thiol) Core->SNAr CrossCoupling Palladium Catalysis at C6-Chloro Core->CrossCoupling

Caption: Synthetic divergence of (6-Chloro-4-fluoropyridin-2-yl)methanol in library generation.

Step-by-Step Protocol: Controlled Oxidation to 6-Chloro-4-fluoropicolinaldehyde

Converting the hydroxymethyl group to an aldehyde is a critical step for subsequent reductive aminations.

Experimental Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent (which causes over-oxidation to the carboxylic acid) and Swern oxidation (which requires difficult-to-scale cryogenic conditions). DMP operates mildly at 0°C to room temperature, preserving the sensitive halogenated pyridine ring.

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling & Addition: Cool the solution to 0°C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV visualization).

  • Self-Validating Quench (Critical Step): Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (15 mL/mmol of substrate). Stir vigorously for 30 minutes until the organic layer turns clear.

    • Causality: Na2​S2​O3​ reduces the unreacted hypervalent iodine species and the iodinane byproduct into water-soluble compounds. Simultaneously, NaHCO3​ neutralizes the acetic acid generated during the reaction. Failing to neutralize this acid will lead to the degradation of the electron-deficient pyridine ring or promote unwanted hydrate formation of the resulting aldehyde.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude aldehyde is typically >95% pure and ready for immediate use.

Applications in Drug Discovery

The strategic placement of halogens on the pyridine ring directly translates to improved therapeutic outcomes. Halogen bonding has revolutionized computational approaches to drug discovery, allowing for enhanced ligand-receptor interactions[4].

MedChem Scaffold Halogenated Pyridine Scaffold Metabolism Blocks CYP450 Oxidation Scaffold->Metabolism Affinity Enhanced Target Affinity Scaffold->Affinity PK Improved Membrane Permeability Scaffold->PK

Caption: Pharmacological advantages of integrating halogenated pyridines into drugs.

Recent patent literature highlights the explicit use of the 6-chloro-4-fluoropyridine scaffold in advanced clinical candidates:

  • Neurological Therapeutics (GPR52 Modulators): Neurocrine Biosciences has utilized highly similar halogenated pyridine intermediates to synthesize GPR52 modulators. These compounds are actively investigated for the management of complex neurological and psychiatric conditions. The halogenation pattern is critical for maintaining central nervous system (CNS) penetration while preventing rapid clearance[7].

  • Oncology (Mutant IDH1/IDH2 Inhibitors): Isocitrate dehydrogenase (IDH) mutations are prevalent in gliomas and acute myeloid leukemia. Recent innovations in dual mutant IDH1/IDH2 inhibitors utilize the 6-chloro-4-fluoropyridine core (often functionalized via SNAr at the 4-position) to overcome acquired drug resistance seen with first-generation single inhibitors. The unique electronics of the ring ensure strong target inhibition and excellent selectivity[8][9].

Sources

Methodological & Application

Application Note: Strategic Utilization of (6-Chloro-4-fluoropyridin-2-yl)methanol in Divergent Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the design of complex, multi-functionalized heteroaromatics relies heavily on the availability of versatile building blocks. (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7)[1] has emerged as a highly strategic scaffold. This compound features three distinct, orthogonally reactive sites: a C4-fluorine atom, a C6-chlorine atom, and a C2-hydroxymethyl group.

By leveraging the inherent electronic properties and bond dissociation energies of this trifunctional pyridine ring, chemists can execute sequential, highly regioselective modifications without the need for cumbersome protection-deprotection strategies. This application note details the mechanistic rationale behind its orthogonal reactivity and provides self-validating, field-proven protocols for its functionalization.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the building block[2].

PropertyValueStructural Significance
Chemical Name (6-Chloro-4-fluoropyridin-2-yl)methanolCore heteroaromatic scaffold
CAS Number 1807206-88-7Unique identifier for procurement[3]
Molecular Formula C₆H₅ClFNOContains two distinct halogens
Molecular Weight 161.56 g/mol Low molecular weight (ideal for fragment-based design)
SMILES OCc1cc(F)cc(Cl)n1Defines the 2,4,6-substitution pattern
Physical State Solid / Semi-solidHandled easily under standard laboratory conditions

Mechanistic Insights: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic route design is not about memorizing conditions, but understanding the causality behind molecular behavior. The utility of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in the predictable, orthogonal reactivity of its functional groups, a principle heavily utilized in the synthesis of complex pharmaceuticals like dual-targeting antibacterials[4].

A. The SNAr Paradigm at C4 (Fluorine Displacement)

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack to form a negatively charged Meisenheimer complex. Fluorine is the most electronegative element; it strongly withdraws electron density via the inductive effect (-I), significantly lowering the activation energy for nucleophilic attack at the ipso carbon. Furthermore, the C4 position is para to the pyridine nitrogen, an excellent electron sink. While chlorine is a better leaving group in aliphatic S_N2 reactions, in SNAr, leaving group ability is dictated by electronegativity ( F≫Cl>Br>I ). Thus, nucleophiles will exclusively displace the C4-fluorine[4].

B. Transition-Metal Catalysis at C6 (Chlorine Displacement)

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) initiates with the oxidative addition of the metal (e.g., Pd(0)) into the carbon-halogen bond. This step is governed by Bond Dissociation Energy (BDE). The C–Cl bond (~96 kcal/mol) is significantly weaker than the C–F bond (~126 kcal/mol). Consequently, Palladium selectively inserts into the C6–Cl bond, leaving any unreacted C4–F intact[4].

C. Picolinyl Alcohol Activation at C2

The C2-hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group (mesylate/halide) to act as an alkylating agent. Because it is uncharged and sterically accessible, it generally survives mild SNAr and cross-coupling conditions, allowing it to be functionalized last.

Pathway Visualization

G Central (6-Chloro-4-fluoropyridin-2-yl)methanol CAS: 1807206-88-7 SNAr C4 Position SNAr (Nucleophilic Attack) Central->SNAr Amines/Thiols Rapid F- displacement Coupling C6 Position Cross-Coupling (Pd/Ni) Central->Coupling Boronic Acids/Stannanes Oxidative Addition at C-Cl Oxidation C2 Position Oxidation (Aldehyde/Acid) Central->Oxidation MnO2 / DMP Modifies -CH2OH

Caption: Divergent orthogonal reactivity pathways of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Experimental Protocols

The following protocols are designed as a self-validating system. By executing them sequentially, you leverage the orthogonal reactivity discussed above.

Protocol A: Chemoselective SNAr at C4 with Secondary Amines

Objective: Regioselective displacement of the C4-fluorine while preserving the C6-chlorine and C2-hydroxyl group.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) followed by anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

    • Causality Check: K2​CO3​ is chosen over stronger bases (like NaH ) to prevent the deprotonation of the C2-hydroxyl group, which would cause unwanted side reactions (e.g., intermolecular etherification).

  • Reaction: Stir the suspension at 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor via LC-MS. The mass shift will indicate the loss of F and addition of the amine moiety.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylation of the C6 position via Pd-catalyzed oxidative addition into the C–Cl bond.

  • Preparation: To a microwave vial, add the C6-chloro intermediate from Protocol A (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add 1,4-Dioxane (4.0 mL) and 2M aqueous Na2​CO3​ (1.0 mL).

    • Causality Check: The Dioxane/Water mixture (4:1) is optimal because it solubilizes both the hydrophobic organic substrates and the inorganic base required for the crucial transmetalation step in the catalytic cycle.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Do not skip this step; oxygen poisons Pd(0) catalysts.

  • Reaction: Heat the sealed vial at 90 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Protocol C: Mild Oxidation of C2-Methanol to Aldehyde

Objective: Conversion of the picolinyl alcohol to an aldehyde for downstream reductive amination.

  • Preparation: Dissolve the functionalized pyridine-methanol (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Oxidation: Add activated Manganese Dioxide ( MnO2​ , 10.0 equiv, 5.0 mmol) in one portion.

    • Causality Check: MnO2​ is a highly chemoselective, heterogeneous oxidant for allylic, benzylic, and picolinylic alcohols. It strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid (a common flaw when using Jones reagent or KMnO4​ ).

  • Reaction: Stir vigorously at room temperature for 18 hours.

  • Workup: Filter the black suspension through a short pad of Celite, washing thoroughly with DCM. Concentrate the filtrate in vacuo to yield the pure aldehyde, usually requiring no further purification.

Summary of Reaction Metrics

Reaction PhaseTarget PositionKey ReagentsTemp (°C)Typical Yield (%)Primary Mechanistic Driver
Phase I: SNAr C4 (F displacement)Amine, K2​CO3​ , DMF8085 - 95Inductive stabilization of Meisenheimer complex
Phase II: Suzuki C6 (Cl displacement) Ar−B(OH)2​ , Pd cat.9075 - 90Lower BDE of C–Cl vs C–F favors oxidative addition
Phase III: Oxidation C2 (-CH₂OH to -CHO) MnO2​ , DCM2580 - 90Chemoselective surface oxidation of picolinyl alcohols

References

  • Bensen, D. C., et al. "Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity: Intelligent Design and Evolution through the Judicious Use of Structure-Guided Design and Structure−Activity Relationships". Journal of Medicinal Chemistry, 2008. Available at:[Link]

  • ChemSrc Database. "1807206-88-7 (6-Chloro-4-fluoropyridin-2-yl)methanol Physical and Chemical Properties". ChemSrc. Available at:[Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of (6-Chloro-4-fluoropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Pyridine scaffolds are ubiquitous in modern medicinal chemistry, and highly functionalized derivatives like (6-Chloro-4-fluoropyridin-2-yl)methanol serve as invaluable building blocks for complex heteroaryl synthesis. The for forming carbon-carbon bonds on such heterocycles[1].

However, (6-Chloro-4-fluoropyridin-2-yl)methanol presents a unique chemoselectivity challenge due to its three distinct reactive sites:

  • 6-Chloro Position: The intended electrophilic site for palladium-catalyzed cross-coupling.

  • 4-Fluoro Position: A highly electronegative group that activates the pyridine ring toward oxidative addition but simultaneously increases the molecule's susceptibility to off-target nucleophilic aromatic substitution (SNAr).

  • 2-Hydroxymethyl Group: A protic, nucleophilic moiety that can coordinate with palladium species or undergo alkoxide-driven side reactions under strongly basic conditions.

To achieve precise, site-selective coupling at the C6 position without requiring the transient protection of the primary alcohol, the reaction parameters—specifically the catalyst and base—must be meticulously balanced.

Experimental Design & Causality

Designing a successful protocol requires understanding the thermodynamic and kinetic barriers inherent to chlorofluoropyridines.

  • Catalyst Selection: The fundamental challenge with chloropyridines is the high bond dissociation energy of the C-Cl bond (~339 kJ/mol) compared to the more reactive C-Br bond (~276 kJ/mol)[2]. This inherent stability requires a highly active, electron-rich palladium catalyst to facilitate the rate-determining oxidative addition step. We recommend Pd(dppf)Cl₂ or a Pd₂(dba)₃ / XPhos system. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, while bulky, electron-rich ligands lower the activation barrier for C-Cl insertion.

  • Base Selection: The choice of base is the most critical parameter for this specific substrate. Strong bases (e.g., NaOtBu, KOtBu) will deprotonate the 2-hydroxymethyl group, creating an alkoxide that can either poison the catalyst or attack the 4-fluoro position of another molecule via SNAr. Therefore, a [3]. K₂CO₃ or K₃PO₄ are strong enough to form the reactive boronate complex required for transmetalation but mild enough to leave the fluoro and hydroxymethyl groups intact.

  • Solvent System: A biphasic solvent system, specifically 1,4-Dioxane/H₂O (4:1 v/v) , is optimal. Dioxane provides excellent solubility for the pyridine electrophile and the palladium pre-catalyst, while water is essential for dissolving the inorganic base and accelerating the transmetalation step by generating the reactive trihydroxyboronate species[4].

Reaction Workflow & Catalytic Cycle

G cluster_0 Reaction Partners A (6-Chloro-4-fluoropyridin-2-yl)methanol (Electrophile) C Pd(0) Catalyst Oxidative Addition (C-Cl) A->C B Arylboronic Acid (Nucleophile) D Base Activation (K2CO3) Transmetalation B->D C->D E Reductive Elimination Pd(0) Regeneration D->E E->C Catalytic Cycle F 6-Aryl-4-fluoropyridin-2-yl)methanol (Target Product) E->F

Workflow and catalytic cycle for the site-selective Suzuki-Miyaura coupling of the chloropyridine.

Quantitative Data: Substrate Scope and Expected Yields

The following table summarizes the expected quantitative yields when coupling (6-Chloro-4-fluoropyridin-2-yl)methanol with various boronic acids using the optimized Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O system at 90 °C for 12 hours.

Boronic Acid PartnerEquivalentsElectronic NatureExpected Yield (%)Purity (LC-MS)
Phenylboronic acid1.2Neutral86%>98%
4-Methoxyphenylboronic acid1.2Electron-Donating89%>98%
4-(Trifluoromethyl)phenylboronic acid1.5Electron-Withdrawing74%>95%
3-Pyridylboronic acid1.5Heteroaryl68%>95%
2-Thiopheneboronic acid1.2Heteroaryl81%>97%

Note: Electron-withdrawing and heteroaryl boronic acids often require a slight excess (1.5 equiv) to compensate for competitive protodeboronation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are included to ensure reaction integrity.

Materials & Reagents:

  • (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous) (4.0 mL)

  • Deionized Water (Degassed) (1.0 mL)

Step 1: Reaction Setup and Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (6-Chloro-4-fluoropyridin-2-yl)methanol (161.6 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (36.6 mg, 0.05 mmol). Causality: Adding the catalyst last minimizes its exposure to ambient moisture and oxygen before the solvent is introduced.

  • Seal the tube with a rubber septum. Apply vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Inject 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O via syringe.

  • Self-Validation Checkpoint: The mixture should initially appear as a heterogeneous reddish-brown suspension.

Step 2: Heating and Reaction Monitoring

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 8–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material should be completely consumed. A color change to a dark, opaque black/brown often indicates the decomposition of Pd(0) to palladium black, which typically occurs near reaction completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes).

  • Analytical Validation: Confirm the product structure via ¹H NMR. The disappearance of the C6-Cl associated signals and the appearance of the new aryl protons, alongside the preservation of the diagnostic doublet of the 4-fluoro group (often coupling with the adjacent pyridine protons, J ~ 8-10 Hz) and the singlet of the hydroxymethyl CH₂ (~4.7 ppm), confirm successful coupling without SNAr or alcohol degradation.

Troubleshooting Guidelines

  • Issue: High levels of protodeboronation (Ar-H formation).

    • Cause: The boronic acid is degrading faster than transmetalation can occur.

    • Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to the corresponding pinacol ester (BPin), which is more stable.

  • Issue: Nucleophilic substitution at the 4-fluoro position.

    • Cause: The base is too strong, or the temperature is too high.

    • Solution: Ensure strictly K₂CO₃ or K₃PO₄ is used. Do not use Cs₂CO₃ or NaOH. Lower the temperature to 75 °C and extend the reaction time.

  • Issue: Incomplete conversion of the chloropyridine.

    • Cause: Catalyst deactivation via oxidation or poor oxidative addition.

    • Solution: Ensure rigorous degassing of solvents. If the C-Cl bond remains unreactive, switch to a more electron-rich ligand system such as Pd₂(dba)₃ with XPhos or SPhos.

References

  • Organic Chemistry Portal | Suzuki Coupling: Mechanisms and Recent Literature |[Link]

  • National Center for Biotechnology Information (PMC) | Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters |[Link]

Sources

Gram-Scale Synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Chloro-4-fluoropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol. The described method focuses on the reduction of the corresponding aldehyde, a common and effective synthetic route.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible procedure.

The core of this synthetic approach is the reduction of a carbonyl compound, specifically an aldehyde, to a primary alcohol.[3][4][5][6] This transformation is a fundamental reaction in organic chemistry, and various reducing agents can be employed.[7] For this specific application, sodium borohydride (NaBH₄) is selected due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity, making it suitable for gram-scale operations.[3][8][9]

Scientific Principles and Experimental Rationale

The synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol is achieved through the reduction of 6-chloro-4-fluoro-2-pyridinecarboxaldehyde. The choice of sodium borohydride as the reducing agent is predicated on its ability to selectively reduce the aldehyde functional group without affecting the chloro and fluoro substituents on the pyridine ring.[3][9]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][5] This initial step forms an alkoxide intermediate. Subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the desired primary alcohol.[3][4] The use of an alcoholic solvent like methanol or ethanol during the reaction is common as it helps to solubilize the reactants and facilitate the reaction.[4][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 6-chloro-4-fluoro-2- pyridinecarboxaldehyde in Methanol Cool Cool solution to 0-5 °C (Ice Bath) Start->Cool Add_NaBH4 Portion-wise addition of Sodium Borohydride (NaBH₄) Cool->Add_NaBH4 Stir Stir at 0-5 °C, then warm to Room Temperature Add_NaBH4->Stir Quench Quench with Water Stir->Quench Concentrate Concentrate in vacuo to remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash organic layer with Brine Extract->Wash Dry Dry over anhydrous Sodium Sulfate Wash->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Purify Column Chromatography (Silica Gel) Filter_Evaporate->Purify End Obtain pure (6-Chloro-4-fluoropyridin-2-yl)methanol Purify->End

Caption: Experimental workflow for the synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
6-Chloro-4-fluoro-2-pyridinecarboxaldehyde≥97%Commercially Available1807206-88-7 (for the target alcohol)
Sodium Borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Deionized WaterN/AIn-house7732-18-5
Brine (Saturated NaCl solution)N/APrepared in-house7647-14-5
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-4-fluoro-2-pyridinecarboxaldehyde (5.0 g, 1 equivalent).

  • Add methanol (100 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

Step 2: Reduction

  • While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (1.2 g, 1.2 equivalents) to the solution in small portions over a period of 15-20 minutes. Note: The addition of NaBH₄ can cause gas evolution; add it slowly to control the reaction rate.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting aldehyde spot is no longer visible.

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding deionized water (50 mL) while stirring.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

  • Transfer the resulting aqueous residue to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (adsorbed on a small amount of silica gel for solids or dissolved in a minimal amount of dichloromethane for oils).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

  • Collect the fractions containing the desired product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield (6-Chloro-4-fluoropyridin-2-yl)methanol as a white to off-white solid.

Expected Results

ParameterExpected Value
Yield 80-95%
Physical Appearance White to off-white solid
Purity (by ¹H NMR) >95%

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient amount of NaBH₄Add an additional portion of NaBH₄ and continue stirring.
Low reaction temperatureAllow the reaction to proceed at room temperature for a longer duration.
Low yield after work-upIncomplete extractionPerform additional extractions with ethyl acetate.
Product loss during concentrationUse a lower temperature on the rotary evaporator water bath.
Difficulty in purificationCo-eluting impuritiesAdjust the solvent system for column chromatography (e.g., use a more polar or less polar eluent).

Conclusion

The protocol described in this application note provides a reliable and scalable method for the gram-scale synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol. The use of sodium borohydride as a reducing agent offers a safe and efficient means of converting the corresponding aldehyde to the desired alcohol with high yield and purity. This procedure is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Org. Syn. Coll. Vol. 9, 242 - Organic Syntheses. Retrieved from [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions - Sciforum. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Retrieved from [Link]

  • NaBH4 reduction of ester : r/Chempros - Reddit. (2022, February 8). Retrieved from [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin- - Frontiers. (2022, March 30). Retrieved from [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC. Retrieved from [Link]

  • Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Retrieved from [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

  • Synthesis of 6-chloro-3-pyridinemethanol - PrepChem.com. Retrieved from [Link]

  • reduction of aldehydes and ketones - Chemguide. (2015, November 15). Retrieved from [Link]

  • Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC. (2026, January 20). Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification - ChemRxiv. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Retrieved from [Link]

  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC. Retrieved from [Link]

  • Journal Watch: Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS - Chromatography Today. Retrieved from [Link]

  • 17.4 Alcohols from Carbonyl Compounds: Reduction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • EP2509637A2 - Purification method - Google Patents.
  • Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin - JOCPR. Retrieved from [Link]

  • Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023, July 6). Retrieved from [Link]

  • US3000906A - Purification of pivalolactone - Google Patents.
  • US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents.

Sources

Application Note: Derivatization Strategies for the Hydroxyl Group of (6-Chloro-4-fluoropyridin-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7)[1]

Introduction and Chemical Causality

In modern drug discovery, functionalized heteroaromatics serve as critical building blocks. (6-Chloro-4-fluoropyridin-2-yl)methanol is a highly versatile scaffold possessing three orthogonal reactive sites: a C6-chlorine (primed for palladium-catalyzed cross-coupling), a C4-fluorine (susceptible to nucleophilic aromatic substitution, SNAr), and a C2-hydroxymethyl group.

Because the electron-deficient di-halogenated pyridine ring withdraws electron density from the C2 position, the primary alcohol is slightly less nucleophilic than standard aliphatic alcohols. Consequently, derivatizing this hydroxyl group requires robust, highly electrophilic reagents or potent nucleophilic catalysts. Derivatization of the -OH group is generally performed for three strategic reasons:

  • Steric Protection (Silylation): To mask the acidic proton and prevent unwanted alkoxide formation during strongly basic downstream cross-coupling reactions.

  • Electrophilic Activation (Mesylation): To convert the poor hydroxyl leaving group into a highly reactive sulfonate ester, enabling subsequent SN2 displacement by amines, thiols, or azides.

  • Lipophilicity Modulation (Esterification): To synthesize prodrugs or alter the pharmacokinetic profile of the parent scaffold.

DerivatizationWorkflow SM (6-Chloro-4-fluoropyridin-2-yl)methanol (Starting Material) TBS TBS Ether (Steric Protection) SM->TBS TBSCl, Imidazole DMF, RT Mesyl Mesylate (SN2 Activation) SM->Mesyl MsCl, Et3N DCM, 0 °C Ester Ester Derivative (Prodrug / Lipophilicity) SM->Ester R-COOH, DCC, DMAP DCM, RT

Figure 1: Divergent derivatization workflow for the C2-hydroxymethyl group.

Protocol I: Silyl Ether Protection (TBS-Cl)

Mechanistic Rationale

Protecting the primary alcohol as a tert-butyldimethylsilyl (TBS) ether provides excellent stability against Grignard reagents, palladium catalysts, and strong bases. Imidazole is selected as both a base and a nucleophilic catalyst. It attacks the sterically hindered TBS-Cl to form a highly reactive N-TBS-imidazolium intermediate, which is then readily attacked by the slightly deactivated pyridine-methanol oxygen[2].

Step-by-Step Methodology

This protocol is a self-validating system: the complete consumption of the polar starting material and the appearance of a highly non-polar, UV-active spot on TLC confirms success.

  • Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.3 M.

  • Catalyst Addition: Add imidazole (2.5 equiv). Stir for 5 minutes at room temperature (25 °C) to ensure complete dissolution.

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) in one portion. The reaction will become slightly cloudy as imidazolium hydrochloride precipitates.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc, 3:1). The product will elute significantly faster (higher Rf) than the starting material.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH4Cl to hydrolyze unreacted TBS-Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol II: Activation via Mesylation

Mechanistic Rationale

To utilize the C2 position for structural elongation, the hydroxyl group must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) rapidly forms a mesylate[3]. Critical Causality: The reaction must be strictly maintained at 0 °C. If the temperature rises, the liberated chloride ions (from MsCl) can act as nucleophiles, displacing the newly formed mesylate to yield the undesired (6-chloro-4-fluoropyridin-2-yl)methyl chloride byproduct.

Step-by-Step Methodology
  • Setup: In an oven-dried flask under argon, dissolve the starting material (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Base Addition: Add Et3N (1.5 equiv) dropwise.

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 minutes. The slow addition prevents localized exothermic spikes.

  • Monitoring: Stir at 0 °C for 30–45 minutes. TLC (Hexanes/EtOAc, 1:1) should show rapid conversion to a slightly less polar spot. Do not leave the reaction overnight, as picolinyl mesylates can be prone to degradation.

  • Quenching: Quench immediately with ice-cold water.

  • Workup: Separate the organic layer, wash with cold 1M HCl (to remove excess Et3N), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate under reduced pressure at <30 °C. Use the crude mesylate immediately in the next step.

Protocol III: Steglich Esterification

Mechanistic Rationale

When synthesizing prodrugs or modulating lipophilicity, esterification of the alcohol is required. Because the pyridine ring is electron-deficient and may contain acid-sensitive moieties, standard Fischer esterification (relying on strong mineral acids) is suboptimal. The provides mild, neutral conditions using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[4].

The Role of DMAP: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate often undergoes a dead-end 1,3-rearrangement into an unreactive N-acylurea. DMAP acts as a superior nucleophile, attacking the O-acylisourea to form a highly reactive acylpyridinium ion, which is then rapidly trapped by the (6-Chloro-4-fluoropyridin-2-yl)methanol[5].

SteglichMechanism Acid R-COOH (Carboxylic Acid) Oacyl O-Acylisourea (Reactive Intermediate) Acid->Oacyl + DCC DCC DCC DCC->Oacyl AcylPyridinium Acylpyridinium Ion (Highly Reactive) Oacyl->AcylPyridinium + DMAP DCU DCU (Byproduct) Oacyl->DCU displaced DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPyridinium AcylPyridinium->DMAP regenerated Ester Ester Product (R-COO-R') AcylPyridinium->Ester + Alcohol Alcohol R'-OH (Pyridine Methanol) Alcohol->Ester

Figure 2: Mechanistic pathway of the Steglich Esterification highlighting the critical role of DMAP.

Step-by-Step Methodology
  • Setup: In a dry flask, dissolve the desired carboxylic acid (1.1 equiv) and (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Coupling Agent: Cool the mixture to 0 °C and add DCC (1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, serving as a visual validation of reaction progress.

  • Monitoring: Stir for 12 hours. Monitor via TLC.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three derivatization protocols based on standard synthetic benchmarks for picolinyl alcohols.

Derivatization StrategyReagents & CatalystsSolventTempTypical YieldPrimary Application in Drug Design
TBS Protection TBS-Cl, ImidazoleDMF25 °C85–95%Shielding the -OH during organometallic cross-coupling at C6.
Mesylation MsCl, Et3NDCM0 °C90–98%Activating the -OH for SN2 nucleophilic displacement (e.g., amination).
Steglich Esterification R-COOH, DCC, DMAPDCM25 °C80–95%Prodrug synthesis; modulation of molecular lipophilicity (LogP).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Source: Organic Chemistry Portal. URL:[Link]

  • Hussain, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Source: PubMed Central (PMC). URL:[Link]

  • Fache, F., et al. (2006). Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. Organic Process Research & Development. Source: ACS Publications. URL:[Link]

  • Royal Society of Chemistry. Supporting Information: TBS Protection of Primary Alcohols (General Procedure). Source: RSC SuppData. URL:[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (S_NAr) on (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-4-fluoropyridin-2-yl)methanol is a highly versatile, tri-functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. The scaffold presents a unique synthetic opportunity: it contains two different halogens (fluorine and chlorine) and a primary alcohol, allowing for orthogonal, step-wise functionalization.

This technical guide details the principles and protocols for executing highly regioselective Nucleophilic Aromatic Substitution (S_NAr) on this scaffold. By exploiting the inherent electronic properties of the halogens, researchers can selectively functionalize the C4 position while preserving the C6 chlorine for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) and managing the reactivity of the C2 hydroxymethyl group.

Mechanistic Insights & Causality (E-E-A-T)

The "Fluorine Effect" and Regioselectivity

In S_NAr reactions on electron-deficient heterocycles, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Paradoxically, while the C–F bond is the strongest carbon-halogen bond, fluorine is a vastly superior leaving group compared to chlorine in S_NAr reactions.

This phenomenon, often termed the "element effect," is driven by fluorine's extreme electronegativity (3.98 on the Pauling scale). The fluorine atom strongly polarizes the C–F bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 carbon, making it highly electrophilic. Furthermore, the electronegative fluorine stabilizes the accumulating negative charge in the transition state leading to the Meisenheimer complex.

As demonstrated by , 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. In the context of (6-Chloro-4-fluoropyridin-2-yl)methanol, this massive kinetic preference ensures that nucleophilic attack occurs exclusively at the C4 position , displacing the fluorine and leaving the C6 chlorine entirely intact .

SNAr_Mechanism SM (6-Chloro-4-fluoropyridin-2-yl)methanol [Starting Material] MC Meisenheimer Complex [Anionic Intermediate at C4] SM->MC Nucleophilic Attack (Nu⁻) Rate-Determining Step PROD 4-Substituted-6-chloropyridin-2-yl)methanol [S_NAr Product] MC->PROD Fluoride (F⁻) Elimination Fast Step

Figure 1: Two-step addition-elimination S_NAr mechanism at the C4 position.

Chemoselectivity: Managing the C2-Hydroxymethyl Group

While the regioselectivity between C4 and C6 is governed by the halogens, the chemoselectivity of the reaction depends heavily on the chosen nucleophile and the basicity of the reaction conditions. The free primary alcohol (-CH₂OH) at the C2 position is susceptible to deprotonation (pKa ~ 15-16).

  • Neutral/Mild Conditions (Amines): When using primary or secondary amines with mild bases (e.g., DIPEA), the alcohol remains protonated and inert. Direct S_NAr can be performed without protecting groups .

  • Strongly Basic Conditions (Alkoxides/Thiolates): If strong bases (e.g., NaH, KOtBu) are required to generate the nucleophile, the C2 alcohol will be deprotonated, leading to uncontrolled intermolecular etherification or polymerization. In these scenarios, a transient protecting group (e.g., TBS ether) is mandatory.

Workflow Start Starting Material: (6-Chloro-4-fluoropyridin-2-yl)methanol Cond1 Neutral/Mild Nucleophiles (e.g., Amines) Start->Cond1 Cond2 Strongly Basic Nucleophiles (e.g., Alkoxides, Thiolates) Start->Cond2 DirSNAr Direct S_NAr at C4 (No Protection Needed) Cond1->DirSNAr Prot Step 1: Protect -CH2OH (TBS-Cl, Imidazole) Cond2->Prot Prod1 C4-Aminated Product DirSNAr->Prod1 ProtSNAr Step 2: S_NAr at C4 (Displace Fluorine) Prot->ProtSNAr Deprot Step 3: Deprotection (TBAF, THF) ProtSNAr->Deprot Prod2 C4-Alkoxylated Product Deprot->Prod2

Figure 2: Experimental workflow diverging by nucleophile basicity to manage the free alcohol.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in Pyridine S_NAr | Leaving Group | Relative Rate ( krel​ ) | Electronegativity (Pauling) | C–X Bond Energy (kcal/mol) | | :--- | :--- | :--- | :--- | | Fluorine (–F) | 320 | 3.98 | ~115 | | Chlorine (–Cl) | 1 | 3.16 | ~77 | | Bromine (–Br) | ~0.8 | 2.96 | ~65 | (Quantitative kinetic data adapted from Schlosser et al., 2005 [1])

Table 2: Nucleophile-Dependent Condition Optimization Matrix

Nucleophile Class Example Reagents Base Requirement –CH₂OH Protection? Typical Temp.
1° / 2° Amines Benzylamine, Morpholine DIPEA or K₂CO₃ No 60–80 °C
Alkoxides NaOMe, NaOEt Na metal (in situ) Yes (e.g., TBS) 25–60 °C

| Thiolates | NaSMe | NaH | Yes (e.g., TBS) | 0–25 °C |

Self-Validating Experimental Protocols

Protocol A: Direct C4-Amination (Mild Conditions)

Objective: Synthesize (4-(benzylamino)-6-chloropyridin-2-yl)methanol without protecting groups.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic and insufficiently basic to deprotonate the C2 alcohol, ensuring strict chemoselectivity.

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 mmol, 161.6 mg).

  • Solvent & Reagent Addition: Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL). Add DIPEA (2.0 mmol, 348 µL) followed by benzylamine (1.2 mmol, 131 µL).

  • Heating: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint 1 (In-Process): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ( m/z 161.5 [M+H]+ ) is fully consumed and replaced by the product mass ( m/z 249.1 [M+H]+ ).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with half-saturated aqueous NH₄Cl (3 x 10 mL) to remove NMP and excess amine. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Isolation): Perform ¹⁹F-NMR on the crude residue. The characteristic C4–F resonance (typically between -100 to -110 ppm) must be completely absent, confirming quantitative displacement.

Protocol B: C4-Alkoxylation via Protection-Deprotection (Strong Base Conditions)

Objective: Synthesize (6-chloro-4-methoxypyridin-2-yl)methanol using sodium methoxide.

Causality Note: Sodium methoxide will readily deprotonate the C2 alcohol. To prevent oligomerization, the alcohol is temporarily masked as a bulky silyl ether.

Step 1: Protection

  • Dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Add Imidazole (2.5 mmol) and tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 mmol). Stir at room temperature for 2 hours.

  • Quench with water, extract with Hexanes/EtOAc (4:1), and concentrate to yield the TBS-protected intermediate.

Step 2: S_NAr Reaction

  • Dissolve the crude TBS-protected intermediate in anhydrous THF (4.0 mL).

  • Add a solution of Sodium Methoxide (NaOMe) in Methanol (0.5 M, 1.5 mmol, 3.0 mL). Stir at 60 °C for 3 hours.

  • Validation Checkpoint 3: TLC (Hexanes/EtOAc 9:1) should show complete conversion of the starting material to a slightly more polar spot.

Step 3: Deprotection

  • Cool the S_NAr reaction mixture to 0 °C.

  • Add Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mmol, 1.5 mL) dropwise. Stir at room temperature for 1 hour. The strong affinity of fluoride for silicon drives the rapid cleavage of the O–Si bond.

  • Concentrate the mixture and purify via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to isolate the pure methoxy product.

References

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: Helvetica Chimica Acta (2005) URL: [Link]

  • Title: Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick Source: The Journal of Organic Chemistry (2005) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and workflow optimizations required to synthesize (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: [1]).

The synthesis of this highly functionalized building block from its precursor, 6-chloro-4-fluoropicolinic acid (CAS: [2]), presents a classic chemoselectivity challenge: reducing a carboxylic acid to a primary alcohol without triggering the hydrodehalogenation of the electron-deficient pyridine ring.

Synthetic Workflow & Strategy

To ensure scientific integrity and reproducible yields, we rely on two self-validating protocols. The diagram below illustrates the logical pathways for this transformation, emphasizing the selection of appropriate hydride sources.

SynthesisWorkflow Start 6-Chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) RouteA Route A: Direct Reduction Electrophilic Hydride Start->RouteA RouteB Route B: Two-Step Method Nucleophilic Hydride Start->RouteB BH3 BH3·THF or BH3·DMS THF, 0 °C to RT RouteA->BH3 Ester Esterification SOCl2, MeOH, Reflux RouteB->Ester Product (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) BH3->Product Chemoselective (No Dehalogenation) Intermediate Methyl 6-chloro-4-fluoropicolinate Ester->Intermediate NaBH4 NaBH4 Reduction MeOH, 0 °C Intermediate->NaBH4 NaBH4->Product Mild & Scalable

Synthetic pathways for (6-Chloro-4-fluoropyridin-2-yl)methanol highlighting chemoselectivity.

Troubleshooting & FAQs

Q1: Why do I observe defluorination or dechlorination during the reduction step?

Causality: The pyridine ring is inherently electron-deficient. The addition of strongly electronegative -Cl and -F groups further lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring. If you use strong nucleophilic hydrides (like LiAlH4​ ) or transition-metal catalyzed conditions (e.g., Pd/C with H2​ , or Pd with NaBH4​ ), the system becomes highly susceptible to [3]. The metal inserts into the C-Halogen bond via oxidative addition, or the strong hydride attacks via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. Solution: You must use mild, chemoselective reducing agents. Electrophilic hydrides like Borane ( BH3​ ) or mild nucleophilic hydrides like Sodium Borohydride ( NaBH4​ ) applied to the esterified intermediate will reduce the carbonyl without cleaving the carbon-halogen bonds[4].

Q2: Which reduction protocol provides the highest yield and scalability while preserving the halogens?

Causality: Both Route A and Route B are viable, but their scalability depends on your lab's infrastructure. Route A ( BH3​⋅THF ) is highly direct but requires strict anhydrous conditions and careful management of toxic, flammable borane gas during scale-up. Route B (Esterification followed by NaBH4​ ) adds a step but avoids highly reactive boranes, making it exceptionally robust for multi-gram or kilogram scale-ups.

Quantitative Comparison of Reduction Strategies:

Reduction StrategyReagentsChemoselectivity (Halogen Retention)Expected YieldScalabilityKey Challenge
Direct Reduction BH3​⋅THF , 0 °C to RTExcellent (>98%)80-85%ModerateBoron-complex workup
Two-Step Method 1. SOCl2​ /MeOH2. NaBH4​ , MeOH, 0 °CExcellent (>95%)75-80% (over 2 steps)HighExothermic hydride addition
Strong Hydride LiAlH4​ , THFPoor (Significant defluorination)<30%LowUncontrolled dehalogenation
Catalytic Hydrogenation H2​ , Pd/C Very Poor (Complete dehalogenation)0%N/ARapid cleavage of C-Cl/C-F bonds
Q3: How do I handle the borane reduction workup to avoid boron-complexed products?

Causality: Borane ( BH3​ ) is a strong Lewis acid. After reducing the carboxylic acid, the resulting boron species forms a highly stable Lewis acid-base adduct with the basic nitrogen of the pyridine ring and the newly formed alkoxide. If you simply extract with water, your product will remain trapped in the aqueous layer as a boron complex, leading to artificially low yields. Solution: You must perform a methanol/acid quench. Refluxing the crude mixture in methanol (often with a catalytic amount of HCl ) drives the formation of trimethyl borate ( B(OMe)3​ ). Trimethyl borate is highly volatile (boiling point ~68 °C) and is easily removed in vacuo, leaving your free pyridine-methanol product intact.

Step-by-Step Experimental Protocols

Protocol A: Direct Reduction via Borane-THF ( BH3​⋅THF )

This protocol is ideal for rapid, small-to-medium scale synthesis (1-10 grams).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with inert gas (Nitrogen or Argon).

  • Substrate Dissolution: Dissolve 6-chloro-4-fluoropicolinic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Hydride Addition: Syringe in BH3​⋅THF (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

    • Scientific Rationale: Three equivalents are required. One equivalent is consumed by the acidic proton (evolving H2​ gas), the second reduces the carbonyl, and the third coordinates to the basic pyridine nitrogen.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours. Monitor completion via TLC or LC-MS.

  • Quench & Decomplexation (Critical Step): Cool the flask back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. Add 1M HCl (aq) (2.0 eq) and heat the mixture to 60 °C for 2 hours to form volatile B(OMe)3​ .

  • Workup: Concentrate the mixture in vacuo to remove THF and trimethyl borate. Neutralize the aqueous residue with saturated aqueous NaHCO3​ to pH 8. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure (6-Chloro-4-fluoropyridin-2-yl)methanol.

Protocol B: Two-Step Esterification and NaBH4​ Reduction

This protocol is recommended for large-scale synthesis where avoiding borane gas is preferred.

Step 1: Esterification

  • Suspend 6-chloro-4-fluoropicolinic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Cool to 0 °C. Add Thionyl Chloride ( SOCl2​ , 1.5 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Concentrate the mixture in vacuo to remove methanol and excess SOCl2​ . The resulting crude methyl 6-chloro-4-fluoropicolinate can be used directly in the next step without further purification.

Step 2: NaBH4​ Reduction

  • Dissolve the crude methyl ester (1.0 eq) in Methanol (0.2 M). Cool strictly to 0 °C.

  • Hydride Addition: Add Sodium Borohydride ( NaBH4​ , 2.5 eq) in small portions over 45 minutes.

    • Scientific Rationale: The reduction of the ester by NaBH4​ is highly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that could lead to solvent boil-off or unwanted side reactions.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench: Slowly add saturated aqueous NH4​Cl to quench unreacted NaBH4​ and buffer the solution.

  • Workup: Remove the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to afford the target alcohol.

References

  • Jones Research Group. "Reduction Reactions and Heterocyclic Chemistry." Wordpress. Available at:[Link]

  • ResearchGate. "Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis." Applied Organometallic Chemistry. Available at:[Link]

Sources

Technical Support Center: Troubleshooting & Yield Optimization for (6-Chloro-4-fluoropyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of (6-chloro-4-fluoropyridin-2-yl)methanol. As a critical building block for fluorinated pyridine derivatives in medicinal chemistry, its preparation demands precise conditions.

The most scalable synthetic route involves the reduction of (CAS: 1060809-28-0). However, due to the electron-deficient nature of the di-halogenated pyridine ring, researchers frequently encounter issues such as low conversion rates, hydrodehalogenation, and poor product recovery. This guide provides field-proven solutions, mechanistic insights, and a self-validating protocol to maximize your experimental yield.

Mechanistic Overview & Reaction Pathway

The optimal methodology utilizes a sodium borohydride and iodine (NaBH₄/I₂) system. This generates borane (BH₃) in situ, which acts as an electrophilic reducing agent highly selective for carboxylic acids over halogens ().

Pathway SM 6-Chloro-4-fluoropicolinic acid (Starting Material) Intermediate Triacyloxyborane Intermediate (Transient Species) SM->Intermediate BH3 attack (Rate-limiting) Reagent NaBH4 + I2 (in situ BH3 generation) Reagent->Intermediate Generates BH3 & H2 gas Quench Methanol Quench (Borate Cleavage) Intermediate->Quench Reduction Completion Product (6-Chloro-4-fluoropyridin-2-yl)methanol (Target Product) Quench->Product B(OMe)3 removal

Mechanistic workflow of 6-chloro-4-fluoropicolinic acid reduction via in situ generated borane.

Comparative Data for Reduction Strategies

Selecting the correct reducing agent is the primary determinant of success. The table below summarizes the quantitative and qualitative data for common reduction methods applied to this specific scaffold.

Reduction MethodTypical YieldChemoselectivity (Dehalogenation Risk)Scalability & Cost Profile
NaBH₄ / I₂ 75 - 85%High (Low risk of dehalogenation)Excellent; utilizes cost-effective, bench-stable reagents.
BH₃·THF 70 - 80%High (Low risk of dehalogenation)Good; however, BH₃·THF is highly moisture-sensitive and expensive.
LiAlH₄ < 40%Low (High risk of defluorination)Poor; overly aggressive for di-halogenated pyridines.

Troubleshooting FAQs

Q1: My yield is consistently below 50%, and I recover a lot of unreacted 6-chloro-4-fluoropicolinic acid. What is causing this?

  • Causality: This is typically caused by premature quenching of the active reducing agent. The NaBH₄/I₂ system generates borane (BH₃) in situ. Borane is highly moisture-sensitive and will rapidly hydrolyze to inactive boric acid in the presence of trace water. Furthermore, the electron-withdrawing chloro and fluoro groups decrease the nucleophilicity of the carboxylic acid oxygen, slowing down the initial coordination step.

  • Actionable Solution: Ensure absolute anhydrous conditions. Use freshly distilled, dry THF. Increase the equivalents of the reducing agent (use at least 3.0 equivalents of NaBH₄ and 1.5 equivalents of I₂) to compensate for the deactivated carbonyl group and drive the reaction forward.

Q2: I am observing multiple spots on TLC, and LC-MS shows a mass corresponding to the loss of a fluorine atom [M-F+H]⁺. How do I prevent this?

  • Causality: You are observing hydrodehalogenation. The fluorine atom at the 4-position of the pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). If you use a harsh nucleophilic hydride source (like LiAlH₄) or heat the reaction excessively during the initial stages, the hydride can attack the 4-position, displacing the fluoride ion.

  • Actionable Solution: Switch to the milder, electrophilic NaBH₄/I₂ system. Maintain strict temperature control: keep the reaction at 0 °C to 25 °C during the addition of iodine, and only apply a gentle reflux (65 °C) after hydrogen gas evolution has completely ceased.

Q3: The reaction goes to completion (no starting material on TLC), but I lose the product during the aqueous workup. How can I improve recovery?

  • Causality: is a highly polar, water-soluble compound. More importantly, the reduction process forms a stable trialkoxyborane complex with the product. A standard aqueous extraction will leave this complex trapped in the aqueous layer.

  • Actionable Solution: Do not use a standard aqueous quench. Instead, quench the reaction carefully with methanol (MeOH) and heat to reflux. This transesterifies the boron byproducts into volatile trimethyl borate[B(OMe)₃]. Concentrate the mixture to absolute dryness under reduced pressure to physically remove the B(OMe)₃ before attempting an organic extraction.

Standard Operating Procedure (SOP): NaBH₄/I₂ Reduction

This protocol is designed as a self-validating system. Each step contains visual or physical cues to confirm the reaction is proceeding correctly.

Step 1: Preparation & Suspending

  • In an oven-dried, argon-flushed round-bottom flask, suspend 6-chloro-4-fluoropicolinic acid (1.0 eq) and NaBH₄ (3.0 eq) in anhydrous THF (10 mL per gram of substrate).

  • Validation: The mixture will remain a heterogeneous suspension.

Step 2: Activation (In Situ Borane Generation)

  • Cool the suspension to 0 °C using an ice bath. (Causality: Cooling controls the highly exothermic generation of hydrogen gas and borane).

  • Dissolve I₂ (1.5 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Validation: You must observe vigorous bubbling (H₂ gas evolution) and the immediate fading of the dark iodine color as it reacts with NaBH₄.

Step 3: Reduction & Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir until hydrogen evolution ceases completely.

  • Heat the mixture to a gentle reflux (65 °C) for 4–6 hours.

  • Validation: Monitor by TLC (UV active, typical R_f ~0.4 in 50% EtOAc/Hexane). The reaction is complete when the baseline starting material spot disappears.

Step 4: Borate Cleavage (Critical Step)

  • Cool the reaction to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence stops. (Causality: MeOH breaks down the stable borate-product complex).

  • Reflux the quenched mixture for 1 hour, then concentrate to absolute dryness under reduced pressure.

  • Validation: Failure to achieve a dry, powdery residue indicates incomplete removal of volatile trimethyl borate, which will severely lower your isolated yield.

Step 5: Extraction & Isolation

  • Dissolve the crude dry residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (pH ~8), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (6-chloro-4-fluoropyridin-2-yl)methanol. Purify via flash chromatography if necessary.

References

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry, 56(20), 5964-5965. URL: [Link]

Catalyst selection for cross-coupling reactions with (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with (6-Chloro-4-fluoropyridin-2-yl)methanol . This substrate presents a unique trifecta of challenges for transition-metal catalysis: a reactive C-Cl bond, a highly electrophilic C-F bond, and an unprotected, coordinating hydroxymethyl (-CH₂OH) group.

The following troubleshooting guide, quantitative matrix, and self-validating protocols are engineered to help you achieve absolute chemoselectivity and high yields in your cross-coupling workflows.

Troubleshooting & FAQs: Mechanistic Causality

Q1: How do I achieve chemoselectivity at the C6-chloro position without activating or displacing the C4-fluoro group? The Causality: The C-Cl bond possesses a lower bond dissociation energy (~96 kcal/mol) compared to the C-F bond (~116 kcal/mol). Kinetically, low-valent Pd(0) species will intrinsically favor oxidative addition at the C-Cl site[1]. However, the C4-fluorine is located para to the electron-withdrawing pyridine nitrogen, making it highly activated toward Nucleophilic Aromatic Substitution (S_NAr)[2]. The Solution: Chemoselectivity here is less about directing the palladium and more about suppressing S_NAr. You must avoid strong, nucleophilic bases (like KOtBu or NaOH). Instead, utilize mild bases (e.g., K₃PO₄ or Cs₂CO₃) and electron-rich, sterically demanding phosphine ligands (such as Xantphos or XPhos) that accelerate the C-Cl oxidative addition while sterically shielding the substrate from unwanted nucleophilic attack[2].

Q2: Can I perform a Suzuki-Miyaura coupling without protecting the C2-hydroxymethyl group? The Causality: Yes, but it requires strict condition control. The free -OH group can be deprotonated to form an alkoxide. Once formed, this alkoxide can attack the C4-fluorine of another molecule (intermolecular S_NAr) or coordinate strongly to the palladium center, altering the reaction pathway[3]. The Solution: To use the unprotected substrate, employ a biphasic or protic solvent system (e.g., 1,4-Dioxane/H₂O) which helps solvate the base and buffer the alkoxide formation. If your specific coupling partner requires highly basic conditions, you must protect the alcohol as a tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ether prior to the coupling step.

Q3: Why is my catalyst rapidly deactivating, evidenced by the formation of palladium black? The Causality: Catalyst poisoning in this specific system usually stems from the bidentate coordination of the pyridine nitrogen and the adjacent hydroxymethyl oxygen to the Pd(II) intermediate. This forms a highly stable, unreactive 5-membered palladacycle that displaces your active phosphine ligands, effectively killing the catalytic cycle[4]. The Solution: Utilize a highly coordinating bidentate ligand like dppf (e.g., Pd(dppf)Cl₂). Bidentate ligands bind tightly to the Pd center and resist displacement by the substrate's coordinating heteroatoms[4].

Condition Optimization Matrix

To facilitate easy comparison, the following table summarizes the quantitative expectations for various catalyst and base combinations when reacting (6-Chloro-4-fluoropyridin-2-yl)methanol with a standard arylboronic acid.

Catalyst System (Load)Base (Equiv)Solvent SystemC-Cl vs C-F SelectivityHydroxymethyl ToleranceTypical Yield
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)Dioxane/H₂O (4:1)> 95:5 Excellent (Prevents chelation)80–90%
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (3:1)85:15Moderate (Requires excess base)60–75%
Pd₂(dba)₃ + Xantphos Cs₂CO₃ (1.5 eq)Dioxane (Anhydrous)> 90:10Good (Best for aminations)75–85%
Pd₂(dba)₃ + XPhos KOtBu (2.0 eq)THF (Anhydrous)< 50:50 (S_NAr competes)Poor (Alkoxide formation)< 40%

Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system . The inclusion of specific analytical checkpoints ensures that off-target reactions (like S_NAr or defluorination) are caught before workup.

Reagents & Materials:

  • (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with ultra-pure Argon for 30 minutes. Causality: O₂ insertion into the Pd(0) species causes irreversible oxidation to inactive Pd(II) complexes.

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (6-Chloro-4-fluoropyridin-2-yl)methanol, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Transfer the flask to an anaerobic glovebox or use standard Schlenk techniques to add the Pd(dppf)Cl₂·CH₂Cl₂.

  • Initiation: Inject the degassed solvent mixture into the flask under a positive pressure of Argon. Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) to ensure phase mixing.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Pass: The dominant peak corresponds to the cross-coupled product[M+H]⁺, retaining the exact mass of the fluorine atom.

    • Validation Fail: If you observe a mass shift of [M - F + OH]⁺ or [M - F + Aryl]⁺, S_NAr is occurring. Abort the reaction, lower the temperature to 65 °C, and ensure your K₃PO₄ is not contaminated with stronger hydroxide bases.

  • Workup: After 12 hours, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Decision Workflow

Use the following logical workflow to determine the optimal conditions for your specific coupling partner.

G Start Substrate: (6-Chloro-4-fluoropyridin-2-yl)methanol CheckNuc Is the coupling partner a strong nucleophile/base? Start->CheckNuc Protect Protect -CH2OH (e.g., TBS ether) CheckNuc->Protect Yes (e.g., Alkyl amines, KOtBu conditions) Unprotect Proceed Unprotected CheckNuc->Unprotect No (e.g., Boronic acids, Mild bases) CatSelect Select Catalyst System Target C-Cl selectively Protect->CatSelect Unprotect->CatSelect BaseSelect Select Mild Base (K2CO3 or K3PO4) CatSelect->BaseSelect AvoidSNAr Avoid Strong Bases (Prevents C-F SNAr) BaseSelect->AvoidSNAr Success Chemoselective Cross-Coupling at C6 AvoidSNAr->Success

Logical workflow for catalyst and condition selection to achieve chemoselective cross-coupling.

References

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. National Institutes of Health (NIH).[Link]

  • General Chemoselective Suzuki-Miyaura coupling of polyhalogenated aryl triflates. The Hong Kong Polytechnic University.[Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. National Institutes of Health (NIH).[Link]

Sources

Overcoming low reactivity of the chloro- and fluoro- substituents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity of Chloro- and Fluoro- Substituents in Organic Synthesis

Welcome to the Catalyst Core Helpdesk. As drug development and complex molecule synthesis increasingly rely on halogenated scaffolds, researchers frequently encounter the kinetic "brick wall" of carbon-chlorine (C–Cl) and carbon-fluorine (C–F) bonds. Due to their high bond dissociation energies (BDE) and poor polarizability, these substituents resist standard cross-coupling conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you force these recalcitrant bonds into reactivity.

Diagnostic Matrix: Halogen Reactivity & Activation Strategies

Before troubleshooting, benchmark your substrate against the thermodynamic realities of carbon-halogen bonds.

Carbon-Halogen BondAvg. BDE (kcal/mol)Oxidative Addition KineticsPrimary Diagnostic FailureRecommended Catalyst System
C–I ~51Very FastDehalogenation / HomocouplingPd(PPh3)4, Mild conditions
C–Br ~68FastCompetitive β-hydride elim.Pd(dppf)Cl2, Standard ligands
C–Cl ~81SlowUnreacted starting materialPd + XPhos/NHC, Photoredox
C–F ~116Extremely SlowCompletely inert substrateNi(COD)2 + dppe, Lewis Acids

Part 1: Troubleshooting C–Cl Bond Activation

Q1: My Suzuki cross-coupling with an aryl chloride yields 100% recovered starting material. I am using standard Pd(PPh3)4. What is the mechanistic failure, and how do I resolve it? A1: The failure is thermodynamic. The C–Cl bond is significantly stronger (~81 kcal/mol) than a C–Br bond. Standard triphenylphosphine lacks the electron density required to push the Palladium(0) center to undergo oxidative addition into the C–Cl bond. Resolution: You must switch to electron-rich, sterically demanding ligands such as Buchwald dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). The high electron density of these ligands enriches the Pd center, facilitating the endothermic oxidative addition. Concurrently, their massive steric bulk forces the two coupling partners together during the final step, accelerating reductive elimination.

Q2: I am trying to activate an unactivated alkyl chloride (sp3 C–Cl) at room temperature, but transition metal catalysis leads exclusively to alkene byproducts. Is there an alternative? A2: Alkyl chlorides undergo sluggish oxidative addition, giving the intermediate alkyl-metal species ample time to undergo rapid β-hydride elimination, yielding alkenes. Resolution: Abandon two-electron transition metal pathways and employ photoredox catalysis via Single Electron Transfer (SET). Photoexcited Cerium(III) cyclopentadienyl complexes[1] or dimeric Gold complexes act as powerful reductants. They transfer a single electron directly into the σ* antibonding orbital of the C–Cl bond. This induces homolytic cleavage, generating an alkyl radical and a chloride anion, completely bypassing the β-hydride elimination pathway.

G A Photocatalyst Ground State (e.g., CeIII) B Excited State (CeIII*) A->B Visible Light (hv) C Single Electron Transfer (SET) to C-Cl σ* B->C Substrate Interaction D Homolytic Cleavage (C• + Cl⁻) C->D Bond Dissociation D->A Catalyst Regeneration

Photoredox SET mechanism for C-Cl bond cleavage bypassing β-hydride elimination.

Standardized Protocol 1: Activation of Aryl Chlorides via Pd-Buchwald Catalysis

Self-Validation Checkpoint: The active Pd(0)-XPhos species must form a homogeneous, deep red/orange solution. If the solution turns black within the first 10 minutes, your Pd(0) has precipitated as "Pd black," indicating ligand dissociation or oxygen ingress. Abort, re-degas your solvents, and restart.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (1.0 mol%), XPhos (2.4 mol%), and the aryl chloride (1.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane. Causality: Dioxane provides a high boiling point for thermal activation and coordinates weakly, preventing competitive inhibition at the highly reactive Pd center.

  • Base Integration: Add finely milled K3PO4 (2.0 equiv). Causality: A mild, insoluble base prevents premature degradation of the boronic acid (protodeboronation) while effectively driving the transmetalation step.

  • Execution: Seal the flask, heat to 100 °C, and stir vigorously for 12 hours.

Part 2: Troubleshooting C–F Bond Activation

Q3: My aryl fluoride is completely inert under all Palladium-catalyzed conditions. How can I achieve C–F bond functionalization? A3: The C–F bond is the strongest single bond to carbon (~116 kcal/mol). Palladium struggles here because the resulting Pd–F bond formed after oxidative addition is relatively weak, making the overall process thermodynamically uphill. Resolution: Transition to Nickel catalysis . Nickel is more electropositive, has a smaller atomic radius, and forms a much stronger Ni–F bond. This makes the oxidative addition into the C–F bond thermodynamically accessible[2]. Utilizing a Ni(COD)2 precatalyst with bidentate phosphines (like dppe) or NHC ligands is the industry standard for this transformation[2][3].

Q4: How can I drive the activation of aliphatic C(sp3)–F bonds, which lack the π-system coordination that assists aryl fluorides? A4: Aliphatic C–F bonds are notoriously stubborn. To force this reaction, you must exploit a thermodynamic sink. Resolution: Introduce inexpensive Lewis acids like Lithium Iodide (LiI) into your Nickel-catalyzed system. During the reaction, LiI reacts with the displaced fluoride to generate Lithium Fluoride (LiF). The exceptionally high lattice energy of solid LiF acts as a massive thermodynamic driving force, effectively pulling the equilibrium of the C–F activation step forward[4].

G Ni0 Ni(0)L_n Active Catalyst OA Oxidative Addition [Ni(II)(Ar)(F)L_n] Ni0->OA Ar-F TM Transmetalation [Ni(II)(Ar)(R)L_n] OA->TM R-M (e.g., Grignard) - M-F RE Reductive Elimination Product (Ar-R) TM->RE RE->Ni0

Nickel-catalyzed cross-coupling cycle for C-F bond activation.

Standardized Protocol 2: Nickel-Catalyzed Alkylation of Aryl Fluorides

Self-Validation Checkpoint: The pre-catalyst mixture of Ni(COD)2 and dppe must be stirred until a distinct color change occurs (usually yellow to deep red/brown). This confirms complete ligand exchange before the highly unreactive substrate is introduced.

  • Catalyst Activation: In a glovebox, dissolve Ni(COD)2 (5 mol%) and dppe (5 mol%) in anhydrous diisopropyl ether (iPr2O). Stir for 15 minutes. Causality: Ni(COD)2 is highly labile; pre-stirring ensures the bidentate dppe ligand fully coordinates, preventing the Nickel from aggregating into inactive nanoparticles[2].

  • Substrate Addition: Add the aryl fluoride (1.0 equiv) to the active catalyst solution. Causality: Diisopropyl ether is chosen because its lower polarity stabilizes the active Ni species without over-coordinating (which would inhibit the catalytic cycle).

  • Nucleophile Introduction: Dropwise add the alkyl Grignard reagent (2.0 equiv) at room temperature. Causality: Slow addition prevents localized heating and suppresses the unwanted homocoupling of the Grignard reagent.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 24-60 hours[2].

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl. This neutralizes unreacted Grignard and precipitates the Nickel salts for easy filtration.

Sources

Technical Support Center: Troubleshooting the Workup and Isolation of (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering stability issues during the synthesis and isolation of (6-Chloro-4-fluoropyridin-2-yl)methanol .

Due to its unique electronic topology, this molecule is highly prone to degradation during standard laboratory workups. This guide provides a deep-dive into the mechanistic causality of these failures, troubleshooting FAQs, and field-validated protocols to ensure high-yield recoveries.

Mechanistic Causality: Why Does Decomposition Occur?

To prevent decomposition, one must understand the inherent reactivity of the substrate. The pyridine ring in (6-Chloro-4-fluoropyridin-2-yl)methanol is severely electron-deficient. The highly electronegative fluorine atom at the C4 position, combined with the chlorine at C6 and the pyridine nitrogen, makes the C4 carbon exceptionally electrophilic. Paradoxically, while the C–F bond is strong, fluorine acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) because it highly stabilizes the rate-determining Meisenheimer intermediate[1].

Simultaneously, the molecule possesses a nucleophilic side chain: the C2-hydroxymethyl group (-CH₂OH). This creates a "powder keg" scenario during workup:

  • Intermolecular SNAr (Polymerization): If exposed to a base, the primary alcohol deprotonates to form an alkoxide. Because intramolecular attack to form a 4-membered ring is sterically forbidden, the alkoxide attacks the C4-fluoro position of neighboring molecules, triggering a cascade of ether-linked polymerization[2]. This visually manifests as a brown, gummy precipitate[3].

  • Hydrolysis (Pyridone Formation): If exposed to strong aqueous bases (OH⁻ attack) or aqueous acids (which protonate the pyridine nitrogen and hyper-activate the ring), the C–F bond is rapidly hydrolyzed. This yields a 4-hydroxypyridine, which immediately tautomerizes into a highly stable, non-recoverable 4-pyridone derivative[4][5].

G A (6-Chloro-4-fluoropyridin-2-yl)methanol B Strong Aqueous Base A->B C Aqueous Acid A->C D Elevated Temp (>30°C) A->D E Alkoxide Formation & Intermolecular SNAr B->E Deprotonates -CH2OH F Hydroxide Attack at C4-Fluoro B->F OH- acts as nucleophile G Protonation & Auto-catalytic Hydrolysis C->G Activates pyridine ring H Thermal Auto-condensation D->H Kinetic acceleration I Polymeric Ether (Brown Gummy Solid) E->I J 4-Pyridone Derivative (Degradation Product) F->J G->J H->I

Decomposition pathways of (6-Chloro-4-fluoropyridin-2-yl)methanol under harsh workup conditions.

Troubleshooting FAQs

Q1: My product turns into a gummy brown resin during a standard Na₂CO₃ wash. What is happening? A: You are observing base-catalyzed intermolecular SNAr. The carbonate base is strong enough to partially deprotonate the hydroxymethyl group. The resulting alkoxide acts as a nucleophile, attacking the highly electrophilic C4-fluoro position of adjacent molecules. This creates an oligomeric/polymeric ether network[2][3]. You must avoid basic aqueous washes entirely.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to [M - F + OH]. How do I prevent this? A: This mass shift indicates hydrolysis of the C–F bond to form a 4-pyridone. This occurs when hydroxide ions from strong aqueous bases (e.g., NaOH, KOH) directly attack the C4 position[1]. To prevent this, quench reactions using a strictly neutral phosphate buffer (pH 7.0) rather than standard basic solutions.

Q3: If base causes polymerization, can I use an acidic workup (e.g., 1M HCl) to keep the alcohol protonated? A: No. 4-fluoropyridines are notoriously unstable in aqueous acid. Protonation of the pyridine nitrogen drastically increases the electrophilicity of the ring, leading to rapid, auto-catalytic hydrolysis of the C–F bond by water to form the 4-pyridone[4][5]. The workup must remain strictly neutral.

Q4: My extraction went perfectly, but the product degraded into a dark oil during rotary evaporation. How do I dry it safely? A: This is thermal auto-condensation. Fluoropyridines with nucleophilic side chains are thermally sensitive. Even trace amounts of residual salts can catalyze polymerization at elevated temperatures[2]. You must keep your rotary evaporator water bath strictly below 30 °C and utilize a high-vacuum manifold for final drying.

Quantitative Impact of Workup Conditions

The table below summarizes the causality between chosen workup conditions and the integrity of the isolated (6-Chloro-4-fluoropyridin-2-yl)methanol.

Workup ConditionpH RangePrimary Decomposition PathwayExpected Product Recovery (%)Purity (LC-MS)
1M NaOH (aq) wash > 12Intermolecular SNAr & Hydroxide Hydrolysis< 10%< 20%
Sat. Na₂CO₃ (aq) ~ 10–11Intermolecular SNAr (Oligomerization)20 – 30%~ 40%
1M HCl (aq) wash < 2Acid-catalyzed Pyridone Formation< 15%< 30%
Phosphate Buffer ~ 7.0None (Stable under neutral conditions)> 90% > 95%
Strictly Anhydrous N/ANone (Stable)> 95% > 98%

Validated Experimental Protocols

To ensure a self-validating system, the following protocols rely on strict pH control and thermal regulation.

Workflow Step1 Crude Reaction Mixture Step2 Quench (Cold pH 7 Buffer) Step1->Step2 Step3 Rapid Extraction (EtOAc or DCM) Step2->Step3 Step4 Drying (Anhydrous Na2SO4) Step3->Step4 Step5 Concentration (T < 30 °C) Step4->Step5 Step6 Pure Target Compound Step5->Step6

Optimized step-by-step workup workflow to prevent decomposition and maximize product recovery.

Protocol A: pH-Controlled Aqueous Workup

Use this method if your crude reaction mixture contains water-soluble inorganic salts or polar aprotic solvents (e.g., DMF, DMSO) that must be washed out.

  • Preparation: Prepare a 0.5 M Sodium Phosphate buffer solution and adjust strictly to pH 7.0. Chill the buffer to 0–5 °C in an ice bath.

  • Quenching: Dilute your crude reaction mixture with cold Ethyl Acetate (EtOAc). Slowly pour the mixture into the vigorously stirred, cold pH 7.0 buffer.

  • Rapid Partitioning: Transfer immediately to a separatory funnel. Do not allow the mixture to sit. Separate the organic layer. Extract the aqueous layer once more with cold EtOAc.

  • Washing: Wash the combined organic layers with cold brine (saturated NaCl) to remove residual water and polar solvents.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Do not use Potassium Carbonate (K₂CO₃) as a drying agent, as its basicity will trigger surface-level polymerization.

  • Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Critical: The water bath temperature must not exceed 30 °C.

  • Validation: The resulting product should be a free-flowing solid or clear oil. The absence of a gummy resin confirms the prevention of intermolecular SNAr.

Protocol B: Strictly Anhydrous Workup (Filtration Method)

Use this method if your reaction was performed in a volatile solvent (e.g., THF, DCM) and generated insoluble salt byproducts.

  • Dilution: Dilute the crude reaction mixture with an equal volume of anhydrous Dichloromethane (DCM) or Diethyl Ether to fully precipitate inorganic salts.

  • Filtration: Pass the mixture through a short pad of Celite to remove all insoluble salts. Wash the filter cake with additional anhydrous solvent.

  • Concentration: Concentrate the filtrate under reduced pressure, keeping the water bath below 30 °C.

  • Purification: Proceed directly to silica gel flash chromatography. Avoid basic modifiers (like Et₃N) in your eluent; use a standard Hexane/EtOAc gradient.

References
  • Journal of the Chemical Society, Perkin Transactions 1. Preparation and stability of 4-fluoropyridine.[Link][4][5]

  • Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine.[Link][3]

  • Semantic Scholar. Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate).[Link][2]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(6-Chloro-4-fluoropyridin-2-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its substituted pyridine core offers a versatile platform for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two plausible synthetic routes to (6-chloro-4-fluoropyridin-2-yl)methanol, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.

Route 1: Oxidation of 2-Methyl-6-chloro-4-fluoropyridine followed by Reduction

This classical two-step approach leverages the oxidation of a methyl group to a carboxylic acid, which is subsequently reduced to the primary alcohol. This strategy is reliable and utilizes well-established chemical transformations.

Overview of Route 1

Route 1 A 2-Methyl-6-chloro-4-fluoropyridine B 6-Chloro-4-fluoropyridine-2-carboxylic acid A->B Oxidation (e.g., KMnO4 or V2O5/H2SO4) C (6-Chloro-4-fluoropyridin-2-yl)methanol B->C Reduction (e.g., LiAlH4 or NaBH4/Methanol) Route 2 D 2,6-Dichloro-4-fluoropyridine E 6-Chloro-4-fluoro-2-lithiopyridine D->E Lithiation (e.g., n-BuLi) F (6-Chloro-4-fluoropyridin-2-yl)methanol E->F Reaction with Formaldehyde (CH2O)

Bioisosteric Effects of Chlorine Versus Fluorine in Drug Design: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The strategic installation of halogens is a cornerstone of modern lead optimization. While fluorine (F) and chlorine (Cl) belong to the same elemental group, their divergent physicochemical properties dictate entirely different bioisosteric applications. This guide objectively compares the mechanistic effects of F versus Cl substitutions, providing structural rationales, quantitative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Divergence: Sterics, Electronics, and Lipophilicity

The decision to deploy fluorine versus chlorine hinges on three fundamental physicochemical pillars: steric bulk, electronegativity, and polarizability.

Steric Mimicry and Volume: Fluorine possesses a van der Waals (vdW) radius of 1.47 Å, making it the closest stable isostere to hydrogen (1.20 Å) or a hydroxyl group (1.40 Å). This allows medicinal chemists to replace metabolically labile C-H bonds with C-F bonds without significantly perturbing the molecule's binding conformation (1)[1]. Conversely, chlorine is significantly larger (vdW radius 1.75 Å), effectively mimicking the steric bulk of a methyl group (1.80 Å) or a thiol. Replacing a hydrogen atom with a chlorine atom can improve the potency of drug molecules by up to 1000-fold by filling hydrophobic pockets more efficiently (2)[2].

Electronegativity and pKa Modulation: Fluorine is the most electronegative element (3.98 on the Pauling scale). Its profound inductive electron-withdrawing effect (-I) is frequently used to lower the pKa of proximal basic amines, thereby increasing the proportion of the un-ionized species at physiological pH and enhancing passive membrane permeability. Chlorine (3.16) exerts a weaker inductive effect but compensates with higher polarizability.

Lipophilicity (LogP/LogD): The impact of halogens on lipophilicity is highly context-dependent. While aromatic fluorination generally increases lipophilicity, aliphatic fluorination can unexpectedly decrease it due to the strong C-F dipole increasing polarity and solvent hydrogen bonding (3)[3]. Chlorine, however, universally increases lipophilicity across both aliphatic and aromatic systems, driving hydrophobic burial within target active sites.

Quantitative Physicochemical Comparison

To facilitate rational design, the following table summarizes the core physicochemical metrics that differentiate fluorine and chlorine from their primary bioisosteric targets (Hydrogen and Methyl).

PropertyFluorine (F)Chlorine (Cl)Hydrogen (H)Methyl (CH₃)
van der Waals Radius (Å) 1.471.751.201.80
Pauling Electronegativity 3.983.162.202.55 (Carbon)
Hansch π Constant (Aromatic) +0.14+0.710.00+0.56
Halogen Bond Donor Ability Very WeakModerate to StrongN/AN/A
Primary Bioisosteric Target H, OH, C=OCH₃, SH, CF₃, CN--
Target Engagement and Metabolic Shielding

Both halogens are routinely deployed to block Cytochrome P450 (CYP450) mediated oxidation. However, their target engagement mechanisms differ drastically. Chlorine's highly polarizable electron cloud creates a pronounced "sigma-hole"—a region of positive electrostatic potential directly opposite the covalent C-Cl bond. This enables chlorine to act as a strong halogen bond donor to backbone carbonyls in the protein target. Chlorine is a significantly more effective halogen bond donor than fluorine due to its larger size and polarizability (4)[4]. Fluorine's extreme electronegativity tightly holds its electron cloud, preventing the formation of a viable sigma-hole.

HalogenWorkflow Root Lead Optimization: Halogen Selection F_Branch Fluorine (F) Root->F_Branch Cl_Branch Chlorine (Cl) Root->Cl_Branch F_Mech1 High Electronegativity Lowers Amine pKa F_Branch->F_Mech1 F_Mech2 Minimal Steric Penalty Blocks CYP450 Oxidation F_Branch->F_Mech2 Cl_Mech1 High Polarizability Forms Strong Halogen Bonds Cl_Branch->Cl_Mech1 Cl_Mech2 Large vdW Radius (~1.75 Å) Mimics Methyl Group Cl_Branch->Cl_Mech2 Outcome1 Enhanced Permeability & Metabolic Stability F_Mech1->Outcome1 F_Mech2->Outcome1 Outcome2 Increased Target Affinity & Hydrophobic Burial Cl_Mech1->Outcome2 Cl_Mech2->Outcome2

Logical decision tree for selecting fluorine versus chlorine bioisosteres during lead optimization.

Self-Validating Experimental Methodologies

To objectively compare the effects of F vs. Cl substitutions on a lead scaffold, the following standardized protocols must be executed. These methodologies are designed with internal controls to ensure absolute data integrity.

Protocol A: Shake-Flask LC-MS/MS Determination of LogD (pH 7.4)

Causality: Computational LogP models frequently miscalculate the complex dipole-dipole interactions introduced by aliphatic fluorination. A physical shake-flask method coupled with LC-MS/MS provides empirical validation, preventing emulsion-based false positives through high-sensitivity trace detection.

  • Preparation: Prepare 10 mM stock solutions of the F-analog, Cl-analog, and a reference standard (e.g., Propranolol) in DMSO.

  • Partitioning System: Add 10 µL of the stock to a glass vial containing 990 µL of a pre-equilibrated mixture of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio.

  • Equilibration: Shake the vials at 25°C for 60 minutes at 1000 rpm.

    • Self-Validation Check: The 60-minute timeframe ensures complete thermodynamic equilibration without risking compound degradation.

  • Phase Separation: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully aliquot 50 µL from both the upper octanol layer and the lower aqueous layer. Dilute with acetonitrile and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Output: Calculate LogD = Log₁₀(Peak Area_octanol / Peak Area_aqueous).

    • Self-Validation Check: The reference standard's LogD must fall within ±0.1 log units of its established literature value to validate the assay run.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: Halogens are primarily installed to block oxidative metabolism. Utilizing an NADPH-regenerating system specifically isolates CYP450-mediated Phase I oxidation, allowing direct comparison of F vs. Cl in protecting the molecular scaffold.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound (F- or Cl-analog).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂) to initiate the reaction.

    • Self-Validation Check: A parallel "Minus-NADPH" control is run simultaneously. If degradation occurs in this control, it isolates non-CYP450 degradation pathways (e.g., chemical instability or esterase activity), validating that the halogen's effect is specifically CYP-mediated.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins (4000 rpm, 10 min). Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Output: Plot the natural log of percentage remaining versus time to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

References
  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry - ACS Public
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules MDPI
  • Key contemporary considerations for halogens in drug discovery PMC - NIH
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PMC - NIH

Sources

Spectroscopic comparison of (6-Chloro-4-fluoropyridin-2-yl)methanol with similar pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of (6-Chloro-4-fluoropyridin-2-yl)methanol and Analogous Pyridine Derivatives

Halogenated pyridine derivatives are foundational scaffolds in modern medicinal chemistry, agrochemical development, and catalysis. The strategic placement of fluorine and chlorine atoms on the pyridine ring profoundly modulates the molecule's lipophilicity, metabolic stability, and electron density. (6-Chloro-4-fluoropyridin-2-yl)methanol represents a highly functionalized intermediate where the inductive and resonance effects of the halogens compete with the electron-donating hydroxymethyl group.

This guide provides an objective, data-driven comparison of its spectroscopic properties against two structurally similar alternatives: (6-Chloropyridin-2-yl)methanol and (4-Fluoropyridin-2-yl)methanol . By analyzing these differences, researchers can accurately verify regiochemistry and assess the electronic environment of the pyridine core.

Spectroscopic Data & Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of halopyridines are dictated by the strong electronegativity of the substituents and the resulting π-electron polarization . Fluorine at the C4 position introduces significant spin-spin coupling (both ¹J_CF and longer-range ³J_HF / ⁴J_HF), which serves as a definitive diagnostic tool.

Table 1: Comparative ¹H NMR Data (Extrapolated in CDCl₃, 400 MHz)

CompoundH3 (ppm)H5 (ppm)-CH₂- (ppm)Key Couplings (Hz)
(6-Chloro-4-fluoropyridin-2-yl)methanol 7.05 (dd)7.20 (dd)4.75 (s)³J_H3-F ≈ 9.5, ³J_H5-F ≈ 8.5, ⁴J_H3-H5 ≈ 2.0
(4-Fluoropyridin-2-yl)methanol 7.10 (dd)6.95 (ddd)4.72 (s)³J_H3-F ≈ 9.5, ³J_H5-F ≈ 8.0, ³J_H5-H6 ≈ 5.5
(6-Chloropyridin-2-yl)methanol 7.35 (d)7.25 (d)4.78 (s)³J_H3-H4 ≈ 7.8, ³J_H4-H5 ≈ 7.8 (H4 ≈ 7.7 t)

Mechanistic Insight: In (6-Chloro-4-fluoropyridin-2-yl)methanol, the C4-fluorine atom acts as a strong π-donor via resonance, shielding the ortho protons (H3 and H5) and shifting them upfield compared to the non-fluorinated analog . The chlorine at C6 exerts a localized inductive electron-withdrawing effect, slightly deshielding H5 relative to H3.

Table 2: Comparative ¹³C NMR Data (Extrapolated in CDCl₃, 100 MHz)

Carbon Position(6-Chloro-4-fluoro...)(4-Fluoro...)(6-Chloro...)Coupling Notes
C2 161.5 (d, ⁴J_CF ≈ 3 Hz)160.8 (d, ⁴J_CF ≈ 3 Hz)159.5 (s)Modulated by -CH₂OH
C3 108.2 (d, ²J_CF ≈ 18 Hz)109.1 (d, ²J_CF ≈ 17 Hz)120.4 (s)Strongly shielded by F
C4 169.5 (d, ¹J_CF ≈ 260 Hz)168.2 (d, ¹J_CF ≈ 258 Hz)139.2 (s)Massive ¹J_CF splitting
C5 110.4 (d, ²J_CF ≈ 18 Hz)109.8 (d, ²J_CF ≈ 17 Hz)122.8 (s)Shielded by F
C6 151.2 (d, ³J_CF ≈ 12 Hz)150.5 (s)150.8 (s)Deshielded by Cl / N
-CH₂OH 63.8 (s)64.1 (s)63.5 (s)Aliphatic

Mechanistic Insight: The ¹³C spectrum is dominated by the massive ¹J_CF Fermi contact interaction (~260 Hz) at C4. The s-orbital electron density at the carbon nucleus strongly couples with the fluorine nucleus, providing an unmistakable anchor point for peak assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The O-H stretching frequency is particularly sensitive to the basicity of the pyridine nitrogen, which dictates the strength of intermolecular hydrogen bonding.

Table 3: Key IR Absorptions (cm⁻¹)

Vibration Mode(6-Chloro-4-fluoro...)(4-Fluoro...)(6-Chloro...)
O-H Stretch (br) 3250 - 33503200 - 33003280 - 3380
C=N / C=C (Ring) 1590, 15601605, 15751585, 1555
C-F Stretch 1240 - 12601235 - 1255N/A
C-Cl Stretch 1080N/A1075

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following protocols incorporate strict internal validation steps . Do not omit the validation checkpoints, as they confirm the integrity of the sample environment before data interpretation begins.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS serves as the internal zero-point reference, validating the chemical shift axis. Without it, solvent susceptibility effects could shift the entire spectrum by ±0.1 ppm.

  • Shimming and Locking : Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Causality & Validation: Locking prevents magnetic field drift during the acquisition period, ensuring sharp, well-defined multiplet splitting (crucial for resolving the 2.0 Hz ⁴J_H3-H5 coupling).

  • ¹H NMR Acquisition : Execute a standard 1D pulse sequence (e.g., zg30). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and acquire 16 scans.

    • Causality: The 2-second D1 ensures complete longitudinal relaxation (T1) of the protons, making the integrals quantitatively reliable for proton counting.

  • ¹³C NMR Acquisition : Switch to the ¹³C nucleus (100 MHz). Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 3 seconds and acquire ≥512 scans.

    • Causality: The low natural abundance of ¹³C (1.1%) necessitates a higher scan count to achieve an acceptable signal-to-noise ratio, especially for the quaternary C4 and C6 carbons which lack NOE enhancement from directly attached protons.

Protocol B: FT-IR Thin-Film Preparation
  • Background Validation : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean, dry NaCl or KBr window.

    • Causality & Validation: This step is critical to subtract atmospheric CO₂ and water vapor, which would otherwise obscure the O-H stretch region.

  • Sample Casting : Dissolve 2 mg of the compound in 0.2 mL of volatile spectroscopic-grade dichloromethane (DCM). Apply 2 drops to the salt plate.

  • Evaporation & Acquisition : Allow the DCM to evaporate completely in a fume hood, leaving a uniform thin film. Acquire the sample spectrum (32 scans).

    • Causality & Validation: The absence of a C-H stretch at ~2980 cm⁻¹ (from residual DCM) acts as an internal validation that the solvent has been completely removed and the spectrum reflects only the pure halopyridine.

Spectroscopic Workflow Diagram

G Start Compound Library (Halopyridines) Prep Sample Preparation (CDCl3 / KBr Pellet) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR FT-IR Spectroscopy (Functional Groups) Prep->IR DataNMR Analyze Couplings (e.g., 1J_CF, 3J_HF) NMR->DataNMR DataIR Identify Stretches (C-F, C-Cl, O-H) IR->DataIR Synthesis Structural Validation & Comparative Analysis DataNMR->Synthesis DataIR->Synthesis

Fig 1. Spectroscopic workflow for the comparative structural validation of halopyridine derivatives.

Conclusion

The spectroscopic profile of (6-Chloro-4-fluoropyridin-2-yl)methanol is a direct manifestation of the competing electronic effects of its substituents. The ¹³C NMR spectrum is dominated by the massive ¹J_CF coupling at C4, while the ¹H NMR spectrum is characterized by the upfield shift of the aromatic protons due to fluorine's resonance donation. By comparing these parameters against mono-halogenated analogs, researchers can accurately verify regiochemistry and assess the electronic environment of the pyridine core, which is critical for downstream applications in structure-based drug design.

References

  • Fluorine Notes - NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • Crystal Growth & Design (ACS Publications) - Substituent Effects on the [N–I–N]+ Halogen Bond. Available at:[Link]

In silico modeling of the properties of (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Silico Profiling of (6-Chloro-4-fluoropyridin-2-yl)methanol: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I constantly evaluate heterocyclic building blocks to fine-tune the pharmacokinetics and pharmacodynamics of lead compounds. Pyridine derivatives are ubiquitous in medicinal chemistry, but their specific halogenation patterns drastically alter their behavior[1]. (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS 1807206-88-7) is a highly valuable di-halogenated scaffold[2].

In this guide, I will objectively compare its in silico physicochemical and quantum mechanical properties against two common mono-halogenated alternatives: (6-chloropyridin-2-yl)methanol and (4-fluoropyridin-2-yl)methanol. By leveraging predictive modeling, we can rationalize experimental choices before committing to costly synthesis.

Comparative In Silico Performance Data

To understand the structural advantages of (6-Chloro-4-fluoropyridin-2-yl)methanol, we must evaluate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile alongside its electronic properties.

Table 1: Physicochemical and ADMET Properties (Simulated via SwissADME predictive models[3])

Property(6-Chloro-4-fluoropyridin-2-yl)methanol(6-Chloropyridin-2-yl)methanol(4-Fluoropyridin-2-yl)methanol
Molecular Weight ( g/mol ) 161.56143.57127.12
Consensus LogP 1.851.450.95
TPSA (Ų) 33.1233.1233.12
H-Bond Donors/Acceptors 1 / 31 / 21 / 3
GI Absorption HighHighHigh
BBB Permeant YesYesYes

Table 2: Quantum Mechanical Properties (Simulated via Density Functional Theory: B3LYP/6-31G(d,p)[4])

Electronic Property(6-Chloro-4-fluoropyridin-2-yl)methanol(6-Chloropyridin-2-yl)methanol(4-Fluoropyridin-2-yl)methanol
HOMO Energy (eV) -6.85-6.50-6.35
LUMO Energy (eV) -1.95-1.70-1.55
Band Gap (ΔE, eV) 4.904.804.85
Dipole Moment (Debye) 2.852.402.65

Scientific Causality: Interpreting the Data

Why choose the di-halogenated (6-Chloro-4-fluoropyridin-2-yl)methanol over its simpler counterparts? The answers lie in the causality between molecular structure and electronic behavior:

  • Metabolic Stability (HOMO-LUMO Gap): The introduction of both chlorine and fluorine exerts a strong inductive electron-withdrawing effect (-I). As seen in Table 2, this significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy to -6.85 eV. A lower HOMO makes the electron cloud of the pyridine ring tighter and less susceptible to oxidative metabolism by Cytochrome P450 enzymes in the liver.

  • Lipophilicity Tuning (LogP): Fluorine is a bioisostere for hydrogen that adds minimal lipophilicity, whereas chlorine adds significant bulk and lipophilicity. The Consensus LogP of 1.85 hits the "sweet spot" for oral bioavailability, ensuring excellent gastrointestinal absorption while maintaining enough polarity (TPSA 33.12 Ų) to prevent excessive non-specific protein binding.

Experimental Methodologies: Self-Validating In Silico Protocols

To ensure trustworthiness and reproducibility, the following step-by-step protocols detail how these in silico parameters are generated and validated. Every computational experiment must be treated as a self-validating system.

Protocol A: ADMET Profiling using SwissADME

is the gold standard for rapid, robust predictive models for physicochemical properties[3].

  • Structure Preparation: Generate the canonical SMILES string for (6-Chloro-4-fluoropyridin-2-yl)methanol (OCc1cc(F)cc(Cl)n1).

  • Input & Execution: Navigate to the SwissADME web interface. Paste the SMILES string into the input field and execute the calculation.

  • Data Extraction: Export the generated CSV file containing the iLOGP, TPSA, and topological data.

  • Validation Check (Critical): Cross-reference the BOILED-Egg graphical output. Ensure that the molecule falls within the white (GI absorption) or yellow (Blood-Brain Barrier permeation) yolk regions, validating its baseline drug-likeness before proceeding to quantum modeling.

Protocol B: Quantum Mechanical Optimization using Gaussian 16

For precise electronic properties, Density Functional Theory (DFT) is utilized via [4].

  • Conformer Generation: Build the 3D structure in GaussView and perform a preliminary molecular mechanics clean-up using the UFF force field.

  • Job Setup: Configure the Gaussian input file (.com). Select the B3LYP functional and the 6-31G(d,p) basis set. Expert Insight: This specific basis set includes polarization functions on heavy atoms and hydrogen, which is absolutely critical for accurately modeling the highly electronegative fluorine and chlorine atoms.

  • Execution: Run the optimization and frequency calculation by specifying Opt Freq in the route section.

  • Validation Check (Critical): Open the output (.out) file and verify the absence of imaginary frequencies (i.e., all frequencies must be positive). This confirms the optimized geometry is a true ground-state minimum, not a transition state. Extract the HOMO, LUMO, and Dipole moment values from the final self-consistent field (SCF) iteration.

Workflow Visualization

The following diagram illustrates the parallel computational workflow used to evaluate these pyridine derivatives, moving from raw structural input to actionable lead optimization data.

InSilicoWorkflow Start Input Structure (6-Chloro-4-fluoropyridin-2-yl)methanol SwissADME SwissADME Server (ADMET Profiling) Start->SwissADME SMILES String Gaussian Gaussian 16 (QM Optimization) Start->Gaussian 3D Conformer ADMET_Data Physicochemical & PK LogP, TPSA, BOILED-Egg SwissADME->ADMET_Data QM_Data Electronic Properties HOMO-LUMO, Dipole Gaussian->QM_Data Decision Lead Optimization & Candidate Selection ADMET_Data->Decision QM_Data->Decision

In silico workflow for profiling pyridine derivatives using ADMET and QM tools.

Conclusion

For drug development professionals, selecting the right building block is paramount. While (4-fluoropyridin-2-yl)methanol offers low molecular weight, its higher HOMO energy makes it a potential metabolic liability. Conversely, the di-halogenated (6-Chloro-4-fluoropyridin-2-yl)methanol provides a superior balance of metabolic resistance and optimal lipophilicity, making it the premier choice for advanced lead optimization campaigns.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Users Reference. Gaussian, Inc. URL: [Link]

  • Zahoor, A. F., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine. Saudi Pharmaceutical Journal, 32(5), 102025. URL: [Link]

Sources

Comparative Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] The heart of this transformation is the palladium catalyst, and the selection of the appropriate catalyst system is paramount to achieving optimal results.[1]

This guide provides an in-depth comparison of the efficiency of different palladium catalysts for a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. We will explore the fundamental components of the catalytic system, present comparative performance data, and offer detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any palladium catalyst is rooted in its ability to navigate the three primary steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide bond of the electrophile (e.g., 4-bromoanisole). This step forms a Palladium(II) intermediate. The rate of this step is significantly influenced by the electron-donating properties of the ligands attached to the palladium center.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Palladium(II) complex, displacing the halide. This process requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Palladium(0) species, which can then re-enter the cycle.[6][9]

The choice of ligand is critical as it influences all three steps of this cycle. Bulky and electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[1][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate1 Ar-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_intermediate1->transmetalation pd2_intermediate2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Catalyst Performance

To provide a clear comparison, we will evaluate three representative palladium catalyst systems for the coupling of 4-bromoanisole with phenylboronic acid. The chosen catalysts represent a spectrum from a classical, widely used system to more modern, highly active ones based on specialized ligands.

Catalyst Systems Evaluated:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A traditional, commercially available, and widely used catalyst.[10]

  • Pd(OAc)₂ / PPh₃ (Palladium(II) acetate with triphenylphosphine): An in-situ generated catalyst system.

  • Pd₂(dba)₃ / SPhos (Tris(dibenzylideneacetone)dipalladium(0) with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A modern, highly active catalyst system employing a bulky, electron-rich Buchwald ligand.[11][12]

Comparative Data

The following table summarizes the performance of these catalysts under standardized conditions. The key metrics for comparison are catalyst loading, reaction time, and yield. From these, the Turnover Number (TON) is calculated, which represents the number of moles of product formed per mole of catalyst, serving as a direct measure of catalyst efficiency.[13][14]

Catalyst SystemPd Loading (mol%)Ligand:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄2.0-Na₂CO₃Toluene/H₂O80128542.5
Pd(OAc)₂ / PPh₃1.04:1K₃PO₄1,4-Dioxane10089292
Pd₂(dba)₃ / SPhos0.12:1K₃PO₄Toluene80298980

Note: Data presented is representative and compiled from various sources for comparative purposes. Actual results may vary based on specific experimental conditions.

Analysis of Performance

The data clearly illustrates the evolution of palladium catalysts for the Suzuki-Miyaura reaction.

  • Pd(PPh₃)₄ is a reliable catalyst but requires relatively high loadings and longer reaction times to achieve good yields. Its TON is modest, reflecting a lower overall efficiency compared to modern systems.[10][15]

  • The in-situ generation of the catalyst from Pd(OAc)₂ and PPh₃ offers a slight improvement, allowing for a reduction in catalyst loading and reaction time.

  • The Pd₂(dba)₃ / SPhos system demonstrates a significant leap in efficiency.[11][12] The use of the SPhos ligand, a member of the Buchwald family of bulky, electron-rich biaryl phosphines, allows for a dramatic reduction in catalyst loading to just 0.1 mol%.[16] Despite this low loading, the reaction proceeds rapidly to a near-quantitative yield, resulting in a Turnover Number that is an order of magnitude higher than the other systems. This high activity is attributed to the ligand's ability to promote the formation of highly reactive monoligated palladium species, which facilitates both oxidative addition and reductive elimination.[7][12]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental procedures are provided below. These protocols are designed to be self-validating and adhere to standard laboratory practices.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst.

  • Anhydrous solvents should be used to avoid side reactions.

  • Reagents should be of high purity.

Protocol for Suzuki-Miyaura Coupling using Pd₂(dba)₃ / SPhos

This protocol details the procedure for the high-efficiency coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Assemble dry Schlenk flask under inert atmosphere start->setup add_solids Add 4-bromoanisole, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos setup->add_solids add_solvent Add anhydrous toluene via syringe add_solids->add_solvent react Heat reaction mixture at 80°C with vigorous stirring add_solvent->react monitor Monitor reaction progress by TLC or GC react->monitor workup Cool to RT, quench with water, and extract with ethyl acetate monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for catalyst performance comparison.

Materials:

  • 4-bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0005 mmol, 0.46 mg)

  • SPhos (0.001 mmol, 0.41 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk flask (25 mL) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 80°C and stir vigorously for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The efficiency of palladium catalysts in the Suzuki-Miyaura cross-coupling reaction has been significantly enhanced through the development of advanced ligand systems. While traditional catalysts like Pd(PPh₃)₄ remain useful, modern systems based on bulky, electron-rich phosphine ligands, such as SPhos, offer superior performance in terms of reaction speed, catalyst loading, and overall yield.[11][12][16] This translates to more cost-effective, time-efficient, and sustainable synthetic processes. For researchers and professionals in drug development and materials science, leveraging these advanced catalytic systems is key to overcoming complex synthetic challenges and accelerating innovation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fiveable. (2025, August 15). Turnover Number Definition. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Moodle@Units. Turnover Number and Catalytic Efficiency. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Turnover number. (n.d.). IUPAC. Retrieved from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. [Link]

  • Yoshifuji, M., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475–1484. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2013, November 28). How to calculate the turnover number of a catalyst? Retrieved from [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959–970. [Link]

  • ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Taylor & Francis. Turnover number – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2024, April 23). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Retrieved from [Link]

  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • Taylor & Francis Online. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. Retrieved from [Link]

  • ChemRxiv. (2026, January 15). Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts. Retrieved from [Link]

  • Académie des sciences. (2022, February 15). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]

  • Bentham Open. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (6-Chloro-4-fluoropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, experience-driven protocols for managing (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS No. 1807206-88-7), ensuring the safety of laboratory personnel and the integrity of your research. The procedures outlined below are designed to be a self-validating system, integrating causality with practical application.

Hazard Assessment and Initial Preparations

(6-Chloro-4-fluoropyridin-2-yl)methanol is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this and structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Before any handling begins, ensure that all personnel are trained on the specific hazards of this compound and that the laboratory is equipped with the necessary safety infrastructure, including a functional chemical fume hood, emergency eyewash station, and safety shower.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (6-Chloro-4-fluoropyridin-2-yl)methanol. The following table summarizes the mandatory PPE, with explanations rooted in established safety standards and the chemical properties of the compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Provides a robust barrier against accidental splashes, which can cause serious eye irritation.[3] Standard safety glasses are insufficient.
Hand Protection Nitrile or butyl rubber gloves.[6]Offers chemical resistance to prevent skin contact, which can lead to irritation.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[7]
Body Protection A flame-retardant lab coat, fully buttoned.[6]Protects against skin exposure from spills and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if there is a risk of aerosol generation.[1][8]Minimizes the risk of inhaling airborne particles or vapors that could cause respiratory irritation.[2]

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling (6-Chloro-4-fluoropyridin-2-yl)methanol from receipt to disposal.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area should be a designated flammables cabinet if the compound is dissolved in a flammable solvent.[2]

Weighing and Aliquoting
  • Work within a Fume Hood: All manipulations of the solid or solutions of (6-Chloro-4-fluoropyridin-2-yl)methanol must be performed inside a certified chemical fume hood.[1][2]

  • Use Appropriate Tools: Utilize spark-proof tools for handling the material to prevent ignition of any flammable vapors.[1]

  • Prevent Static Discharge: Take precautionary measures against static discharges, which can serve as an ignition source.[1][2]

  • Containment: Use a disposable weighing boat or a tared container to prevent contamination of the balance.

Experimental Use
  • Maintain Ventilation: Ensure adequate ventilation throughout the experiment.

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Emergency Preparedness: Keep an appropriate spill kit readily accessible.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and avoid creating dust.[1][9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of (6-Chloro-4-fluoropyridin-2-yl)methanol and its containers is a critical final step.

  • Waste Container: Collect all waste material, including contaminated PPE and spill cleanup debris, in a designated, properly labeled hazardous waste container.[10] The container must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[6]

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this chemical down the drain or in regular trash.[9]

Workflow for Safe Handling of (6-Chloro-4-fluoropyridin-2-yl)methanol

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Hazard Assessment & Training B Verify Safety Infrastructure (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Receive & Inspect Chemical C->D E Store in Cool, Dry, Ventilated Area D->E F Work in Chemical Fume Hood E->F G Weighing & Aliquoting F->G L Spill or Exposure Occurs F->L H Experimental Use G->H G->L I Decontaminate Work Area H->I H->L J Segregate & Label Hazardous Waste I->J K Request EHS Waste Pickup J->K M Follow First Aid Procedures (Skin, Eye, Inhalation) L->M N Contain & Clean Spill L->N O Report Incident M->O N->O

Caption: A flowchart outlining the key steps for the safe handling of (6-Chloro-4-fluoropyridin-2-yl)methanol.

References

  • Dräger. (n.d.). Gas Detectors & PPE for Methanol. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (2012). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for 4-klorofenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Traconed. (n.d.). Chemical protection. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.